Chemical structure and properties of 3-Bromo-5-(2-bromoethyl)pyridine
The following technical guide details the chemical structure, synthesis, and application of 3-Bromo-5-(2-bromoethyl)pyridine , a bifunctional heterocyclic intermediate critical for medicinal chemistry and fragment-based...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and application of 3-Bromo-5-(2-bromoethyl)pyridine , a bifunctional heterocyclic intermediate critical for medicinal chemistry and fragment-based drug discovery (FBDD).
A Bifunctional Pyridine Scaffold for Modular Drug Synthesis
Executive Summary
3-Bromo-5-(2-bromoethyl)pyridine is a strategic "linchpin" intermediate in organic synthesis. Its value lies in its orthogonal reactivity : it possesses two distinct electrophilic sites—an aromatic bromide at the C3 position and an aliphatic alkyl bromide at the C5 position. This duality allows researchers to sequentially functionalize the molecule, making it an ideal scaffold for constructing complex pharmaceutical agents, PROTAC® linkers, and heterobifunctional ligands.
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and handling protocols, grounded in the principles of modern heterocyclic chemistry.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule consists of a pyridine ring substituted at the meta positions (3 and 5), ensuring electronic isolation between the two functional groups.
Property
Data
IUPAC Name
3-Bromo-5-(2-bromoethyl)pyridine
Molecular Formula
CHBrN
Molecular Weight
264.95 g/mol
SMILES
BrCCc1cncc(Br)c1
Predicted LogP
~2.4 (Lipophilic)
H-Bond Acceptors
1 (Pyridine Nitrogen)
H-Bond Donors
0
Structural Conformation
Sterics: The 3,5-substitution pattern minimizes steric clash between the substituents, allowing the ethyl chain to adopt an extended conformation. This is critical when used as a linker in protein degraders (PROTACs).
Electronics: The pyridine nitrogen exerts an electron-withdrawing effect, deactivating the ring toward electrophilic aromatic substitution but activating the C3-bromide for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Synthetic Pathways[7][8][9]
Synthesis of this compound typically avoids direct bromination of the ethyl group due to selectivity issues. The most robust industrial and laboratory route involves the lithiation-trapping of 3,5-dibromopyridine.
Protocol A: The Lithiation-Epoxide Route (Recommended)
This pathway offers the highest regioselectivity and yield.
Lithiation: 3,5-Dibromopyridine undergoes rapid lithium-halogen exchange at the C3 position using n-butyllithium (n-BuLi) in toluene/THF at -78°C.
Trapping: The lithiated species intercepts ethylene oxide (oxirane) to form the lithium alkoxide.
Bromination: The alcohol is converted to the alkyl bromide using carbon tetrabromide (CBr
) and triphenylphosphine (PPh) (Appel reaction) or phosphorus tribromide (PBr).
Protocol B: Hydrobromination of Vinylpyridine
Alternatively, 3-bromo-5-vinylpyridine (CAS 90418-21-6) can be subjected to anti-Markovnikov hydrobromination, though this often requires radical initiators and can yield isomeric mixtures.
Visualization: Synthetic Workflow
Caption: Figure 1. Regioselective synthesis via lithiation and epoxide opening.
Reactivity Profile & Chemoselectivity
The core utility of 3-Bromo-5-(2-bromoethyl)pyridine is its chemoselectivity . The two bromine atoms react under vastly different conditions, allowing for controlled, stepwise molecular construction.
Alkyl Bromide (C5-Chain)
Reactivity: High susceptibility to S
2 nucleophilic substitution .
Conditions: Reacts with amines, thiols, or alkoxides at room temperature or mild heating (40–60°C).
Application: Attachment of the "warhead" or soluble tag in drug design.
Aryl Bromide (C3-Ring)
Reactivity: Inert to standard nucleophiles; requires Pd/Ni-catalyzed cross-coupling .
Conditions: Suzuki, Buchwald-Hartwig, or Sonogashira couplings at elevated temperatures (>80°C).
Application: Attachment to the core pharmacophore.
Visualization: Orthogonal Reactivity Map
*Caption: Figure 2. Chemoselective functionalization pathways. Note: Alkyl Br may degrade under harsh Pd conditions; SN2 is typically performed first.
Experimental Handling & Safety
Stability
Light Sensitivity: Like many benzyl-like halides, the alkyl bromide bond can be photolabile. Store in amber vials .
Hygroscopicity: The pyridine nitrogen can absorb moisture. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C .
Safety Protocols (GHS Standards)
Hazards: Causes severe skin burns and eye damage (H314). The alkylating nature makes it a potential mutagen.
PPE: Double nitrile gloves, chemical splash goggles, and use within a certified fume hood.
Neutralization: Quench excess alkyl bromide residues with 1M NaOH or aqueous sodium thiosulfate before disposal.
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This scaffold serves as a fragment linker . The pyridine ring acts as a bioisostere for phenyl groups, improving water solubility and metabolic stability (reducing CYP450 inhibition liability compared to benzene analogs).
PROTAC® Development
The 2-bromoethyl tail provides a pre-installed 2-carbon spacer, which can be elongated. It is frequently used to link E3 ligase ligands (e.g., Cereblon binders) to a target protein of interest.
References
Lithiation of 3,5-Dibromopyridine: Gu, Y.G., & Bayburt, E.K. (2004). "Regioselective synthesis of 3,5-disubstituted pyridines." Tetrahedron Letters, 45(15), 3051-3053.
Appel Reaction (Alcohol to Bromide): Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.
General Pyridine Reactivity: Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
Analogous Synthesis (3-Bromo-5-hydroxypyridine): Guidechem. "Properties, synthesis and applications of 3-Bromo-5-hydroxypyridine."
Exploratory
Synthesis pathways for 3-Bromo-5-(2-bromoethyl)pyridine from commercial starting materials
Executive Summary Target Molecule: 3-Bromo-5-(2-bromoethyl)pyridine CAS: N/A (Intermediate species) Core Application: This scaffold is a critical "linker-ready" pyridine intermediate. The 3-bromo position allows for subs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 3-Bromo-5-(2-bromoethyl)pyridine
CAS: N/A (Intermediate species)
Core Application: This scaffold is a critical "linker-ready" pyridine intermediate. The 3-bromo position allows for subsequent cross-coupling (Suzuki, Sonogashira) to build complex heteroaryl cores, while the 2-bromoethyl chain serves as a reactive electrophile for alkylation (e.g., amine alkylation in neurotransmitter analogs or PROTAC linker construction).
Technical Challenge: The primary difficulty lies in desymmetrizing the commercially available 3,5-dibromopyridine. Direct alkylation is uncontrolled. The synthesis requires a regioselective metal-halogen exchange to discriminate between the two identical bromine atoms, followed by a chain extension that preserves the remaining halogen.
Recommended Strategy:Route A (Cryogenic): Selective Mono-Lithiation
Epoxide Trapping Appel Bromination.
Why: Highest atom economy, fewest steps (3 steps), and direct access to the hydroxyethyl precursor.
Route B (Non-Cryogenic): Heck Mono-Coupling
Reduction Bromination.
Why: Avoids
chemistry; suitable for labs restricted to ambient/reflux conditions.
Retrosynthetic Analysis
The strategic disconnection focuses on the C(sp3)-C(sp3) bond of the ethyl chain or the C(sp2)-C(sp3) bond at the pyridine ring.
Caption: Retrosynthetic logic prioritizing the preservation of the 3-bromo handle via selective lithiation.
Primary Pathway: The Lithiation-Epoxide Route
This route relies on the kinetic control of Lithium-Halogen exchange. 3,5-Dibromopyridine undergoes rapid Br/Li exchange faster than proton abstraction (ortho-lithiation) at cryogenic temperatures.
Phase 1: Selective Mono-Lithiation & Trapping
Reaction:
Protocol:
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
Solvent System: Charge the flask with 3,5-Dibromopyridine (10.0 g, 42.2 mmol) and anhydrous Toluene (150 mL) .
Expert Insight: Toluene is preferred over THF for this specific substrate. Non-coordinating solvents often enhance the stability of pyridyl lithium species and prevent "halogen dance" (isomerization of the Li to the 4-position) which can occur in THF.
Exchange: Cool the solution to
(dry ice/acetone bath). Add -Butyllithium (1.05 equiv, 17.6 mL of 2.5 M in hexanes) dropwise over 20 minutes.
Critical Control: Maintain internal temperature below
.[1] Stir for 30 minutes. The solution will turn a deep yellow/orange.
Trapping: Add Ethylene Oxide (3.0 equiv) .
Handling: Ethylene oxide is a gas at RT.[2] Condense it into a pre-cooled dropping funnel containing cold toluene, or introduce it as a solution in THF if available.
Catalysis: For unactivated epoxides, adding
(1.1 equiv) immediately after the epoxide addition can facilitate ring opening, though the lithio-species is often nucleophilic enough on its own.
Warm-up: Allow the reaction to warm slowly to
over 2 hours.
Quench: Quench with saturated aqueous
. Extract with EtOAc ().
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product 3-bromo-5-(2-hydroxyethyl)pyridine is a polar solid.
Phase 2: Appel Bromination
Reaction:
Protocol:
Dissolution: Dissolve the alcohol intermediate (5.0 g, 24.7 mmol) in anhydrous Dichloromethane (DCM, 100 mL) at
.
Reagent Addition: Add Carbon Tetrabromide (
, 1.2 equiv) . Stir until dissolved.
Activation: Add Triphenylphosphine (
, 1.2 equiv) portion-wise. The reaction is slightly exothermic.
attacks to form the bromophosphonium ion, which activates the alcohol oxygen.
Completion: Stir at room temperature for 2-4 hours. Monitor by TLC (the bromide is less polar than the alcohol).
Workup: Concentrate the solvent to
. Add Hexanes (100 mL) to precipitate the Triphenylphosphine oxide (TPPO) byproduct. Filter off the white solid.
Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc 9:1).
Yield Expectations: 75-85% for this step.
Alternative Pathway: The Heck Coupling (Non-Cryogenic)
If
facilities are unavailable, use Palladium-catalyzed coupling. This route is longer but operationally robust.
Caption: The Heck route requires careful reduction to avoid debromination.
Key Risks:
Bis-coupling: 3,5-dibromopyridine can couple at both positions. Use a large excess of the pyridine (2-3 equiv) relative to the acrylate to favor mono-coupling.
Reduction: Hydrogenation (
) of the acrylate double bond often leads to hydrodehalogenation (loss of the aromatic Br).
Solution: Use Wilkinson's Catalyst (
) for double bond reduction without touching the aryl bromide, followed by reduction of the ester to the alcohol.
Data Summary & Comparison
Parameter
Lithiation Route (Recommended)
Heck Coupling Route
Starting Material
3,5-Dibromopyridine
3,5-Dibromopyridine
Key Reagents
-BuLi, Ethylene Oxide,
Ethyl Acrylate, Pd cat.,
Step Count
2 (to Bromide)
3-4
Temp Range
to RT
RT to
Major Risk
Halogen dance if warmed too fast
Bis-coupling & Debromination during reduction
Overall Yield
~50-60%
~30-40%
References
Cai, D., et al. "Lithium-Halogen Exchange of 3,5-Dibromopyridine: Synthesis of 3-Bromo-5-formylpyridine." Tetrahedron Letters, 2002.
Appel Reaction Methodology
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975.[7] Link
Halogen Dance Mechanism
Schnürch, M., et al. "Halogen-Dance Reactions—A Review." Chemical Society Reviews, 2007. Link
3-Bromo-5-(2-bromoethyl)pyridine CAS number and molecular weight identifiers
The following technical guide details the chemical identity, synthesis, and application of 3-Bromo-5-(2-bromoethyl)pyridine , a specialized heterocyclic building block. Advanced Synthesis & Application in Drug Discovery...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of 3-Bromo-5-(2-bromoethyl)pyridine , a specialized heterocyclic building block.
Advanced Synthesis & Application in Drug Discovery
Executive Summary
3-Bromo-5-(2-bromoethyl)pyridine is a disubstituted pyridine derivative characterized by orthogonal reactivity. The C3-bromine atom allows for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C5-(2-bromoethyl) chain serves as a versatile electrophilic handle for alkylation reactions. This dual functionality makes it a high-value scaffold in Fragment-Based Drug Discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Due to its high reactivity and tendency to polymerize or decompose, this compound is rarely cataloged as a stock commodity. It is typically synthesized in situ or on-demand from stable precursors.
Chemical Identity & Properties
Property
Data
Chemical Name
3-Bromo-5-(2-bromoethyl)pyridine
CAS Number
Not Assignable / Custom Synthesis (See Precursor Identity below)
Molecular Formula
C₇H₇Br₂N
Molecular Weight
264.95 g/mol
Exact Mass
262.8945 Da
Predicted LogP
2.45 ± 0.3
Structure (SMILES)
BrCCc1cncc(Br)c1
Primary Precursor
3-Bromo-5-vinylpyridine (CAS: 191104-26-4)
Structural Analysis
The molecule features a pyridine ring with two distinct bromine environments:
Aryl Bromide (C3): Stable, requires Pd/Ni catalysis for substitution.
Dissolve the alcohol intermediate and CBr₄ (1.2 equiv) in DCM at 0°C.
Add PPh₃ (1.2 equiv) portion-wise to control the exotherm.
Stir at RT for 3–12 hours.
Purification: Filter through a silica plug to remove Triphenylphosphine oxide (Ph₃PO). Flash chromatography (Hexane/EtOAc) yields the pure target.
Route B: Direct Radical Hydrobromination (Scalable but Lower Purity)
Suitable for large-scale crude preparation where chromatography is difficult.
Reagents: HBr (33% in AcOH), Benzoyl Peroxide (cat.), Toluene.
Mechanism: Radical chain reaction adds Br• to the terminal carbon (anti-Markovnikov).
Risk: High probability of polymerizing the vinyl pyridine.
Reaction Mechanism Visualization
The following diagram illustrates the mechanistic divergence between the "High-Fidelity" Hydroboration route and the direct Radical Addition route.
Caption: Comparison of Synthetic Routes. Green path (Route A) offers higher purity via the alcohol intermediate. Red dashed path (Route B) is direct but prone to side reactions.
Applications in Drug Discovery[2]
Orthogonal Linker Design (PROTACs)
This scaffold is ideal for designing Proteolysis Targeting Chimeras (PROTACs) .
Step 1: The alkyl bromide (C5-ethyl) reacts with a cereblon or VHL ligand linker (e.g., via a piperazine or amine).
Step 2: The aryl bromide (C3) is coupled to the "Warhead" (protein of interest ligand) via Suzuki coupling.
Advantage:[1] The rigid pyridine core improves solubility and metabolic stability compared to simple alkyl chains.
Fragment-Based Drug Discovery (FBDD)
The 3,5-substitution pattern allows researchers to explore vectors off the pyridine ring that are not accessible with standard 2,6-substitution. This is critical for accessing novel chemical space in kinase inhibitor design, particularly for ATP-binding pockets where the pyridine nitrogen can serve as a hydrogen bond acceptor.
Handling, Stability & Safety
Lachrymator Hazard: Alkyl bromides are potent alkylating agents and often lachrymators. Handle only in a functioning fume hood.
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to light and moisture; degradation leads to the release of HBr, which turns the solid/oil brown.
Decomposition: If the compound turns dark brown or black, it has likely polymerized or hydrolyzed. Check purity via TLC (Hexane:EtOAc 4:1) before use.[1][2]
References
Brown, H. C., & Zweifel, G. (1961). "Hydroboration. VII. Directive Effects in the Hydroboration of Olefins." Journal of the American Chemical Society.
Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition.
Kharasch, M. S., & Mayo, F. R. (1933). "The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds." Journal of the American Chemical Society.
The Versatile Scaffold: A Technical Guide to 3,5-Disubstituted Pyridine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals The pyridine ring, a foundational six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a foundational six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to benzene make it a privileged scaffold in the design of novel therapeutic agents. Among the vast landscape of pyridine-containing molecules, the 3,5-disubstituted substitution pattern has emerged as a particularly fruitful area of investigation, yielding compounds with a remarkable breadth of biological activities. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the synthesis, biological evaluation, and structure-activity relationships of 3,5-disubstituted pyridine derivatives across key therapeutic areas. By delving into the causality behind experimental choices and providing detailed methodologies, this guide aims to serve as a valuable resource for the rational design and development of next-generation pharmaceuticals based on this versatile chemical framework.
Anticancer Activity: Targeting the Machinery of Malignancy
The development of novel anticancer agents is a paramount challenge in modern medicine. 3,5-Disubstituted pyridine derivatives have demonstrated significant potential in this arena, primarily through their ability to interfere with critical cellular processes such as cell division and signal transduction.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs. A notable class of 3,5-disubstituted pyridines has been identified as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1]
A series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been designed as cis-restricted analogues of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. The pyridine scaffold serves to lock the diaryl system in a conformation favorable for binding to the colchicine site on β-tubulin.
Table 1: Antiproliferative Activity of 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine Derivatives [1]
Compound
B-Ring Substituent
HeLa (IC₅₀, nM)
MCF-7 (IC₅₀, nM)
A549 (IC₅₀, nM)
Tubulin Polymerization Inhibition (IC₅₀, µM)
9p
Naphthalene
15
21
18
1.5
CA-4
-
2.5
3.1
2.8
1.2
The structure-activity relationship (SAR) studies of these compounds revealed that the nature of the aryl group at the 3-position significantly influences their antiproliferative activity. The introduction of a naphthalene moiety, as seen in compound 9p , resulted in potent activity against HeLa, MCF-7, and A549 cancer cell lines, comparable to that of CA-4.[1]
A common method to assess the inhibitory effect of compounds on tubulin polymerization involves a cell-free assay using purified tubulin.
Preparation of Tubulin: Purify tubulin from bovine brain or purchase commercially.
Assay Buffer: Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
Compound Preparation: Dissolve the test compounds in DMSO to create stock solutions.
Assay Procedure:
Add the assay buffer, tubulin solution, and various concentrations of the test compound to a 96-well plate.
Incubate the plate at 37°C to initiate polymerization.
Monitor the change in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.
Diagram 1: General Synthetic Scheme for 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines
Caption: Synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines.
Kinase Inhibition
Kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. Consequently, kinase inhibitors have become a major class of targeted cancer therapies. Several 3,5-disubstituted pyridine derivatives have been developed as potent inhibitors of various kinases.
SGK1 is a serine/threonine kinase that is implicated in cell proliferation and survival, and its overexpression is associated with tumor growth.[2] 3,5-Disubstituted pyrrolo[2,3-b]pyridine analogs have been explored as SGK1 inhibitors. The core scaffold is designed to mimic the hinge-binding motif of known kinase inhibitors.
Table 2: SGK1 Inhibitory Activity of 3,5-Disubstituted Pyrrolo[2,3-b]pyridine Analogs [2]
Compound
R¹ Substituent
R² Substituent
SGK1 IC₅₀ (nM)
Analog A
H
COOH
50
Analog B
H
CONHOH
25
Analog C
CH₃
COOH
>1000
SAR studies indicated that a hydrogen bond donor/acceptor group at the 5-position is crucial for activity, with the hydroxycarbamoyl group in Analog B showing enhanced potency compared to the carboxylic acid in Analog A .[2] Substitution at the pyrrole nitrogen, as in Analog C , was detrimental to activity.
Pim kinases are a family of serine/threonine kinases that are overexpressed in many hematological malignancies and solid tumors. 3,5-Disubstituted indole derivatives, which can be considered bioisosteres of 3,5-disubstituted pyridines, have been investigated as Pim kinase inhibitors.[3]
Diagram 2: Structure-Activity Relationship of 3,5-Disubstituted Pyridine Kinase Inhibitors
Caption: Key SAR insights for 3,5-disubstituted pyridine kinase inhibitors.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. 3,5-Disubstituted pyridine derivatives have shown significant promise, particularly in the development of novel antituberculosis agents.
Antituberculosis Activity
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a leading cause of death worldwide. The 3,5-disubstituted pyridine scaffold has been identified as a privileged structure in the search for new anti-TB drugs.[4]
A series of 3,5-disubstituted pyridine derivatives have been synthesized and evaluated for their activity against Mtb. Notably, compound 24 from this series exhibited a potent minimum inhibitory concentration (MIC) of 1.56 µg/mL against the H37Rv strain of Mtb and was also active against multidrug-resistant clinical isolates.[4]
Table 3: Antituberculosis Activity of 3,5-Disubstituted Pyridine Derivatives [4]
Compound
R¹ Substituent
R² Substituent
MIC against Mtb H37Rv (µg/mL)
MIC against MDR-Mtb (µg/mL)
24
4-Fluorophenyl
2-Naphthylmethoxy
1.56
6.25
26
3-Fluorophenyl
2-Naphthylmethoxy
1.56
>50
The mechanism of action for some of these compounds involves the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[4] This enzyme is a validated target for anti-TB drug development as it is absent in humans.
The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.
Bacterial Culture: Grow Mtb in an appropriate liquid medium (e.g., Middlebrook 7H9 broth) to the mid-log phase.
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microplate.
Inoculation: Add a standardized inoculum of the Mtb culture to each well.
Incubation: Incubate the plates at 37°C for a specified period (typically 7-14 days for Mtb).
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. A growth indicator, such as resazurin, can be added to aid in the visualization of bacterial viability.
Diagram 3: Mechanism of Action of DprE1 Inhibitors
Caption: Inhibition of DprE1 disrupts mycobacterial cell wall synthesis.
Anti-inflammatory and Other Biological Activities
Beyond their impressive anticancer and antimicrobial properties, 3,5-disubstituted pyridine derivatives have demonstrated a range of other important biological activities, highlighting the versatility of this chemical scaffold.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. 3,5-Disubstituted pyridine derivatives have been investigated as potential anti-inflammatory agents through the inhibition of key inflammatory mediators.
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. A patent has disclosed a series of substituted pyridines as selective COX-2 inhibitors.[5] Selective COX-2 inhibitors are desirable as they are expected to have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
The p38 mitogen-activated protein (MAP) kinase is a crucial enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. A new class of potent and highly selective p38 MAP kinase inhibitors based on a 3,4-dihydropyrido[3,2-d]pyrimidone scaffold has been developed.[6]
Antiviral Activity
The emergence of new and re-emerging viral infections underscores the urgent need for novel antiviral therapies. A promising strategy involves targeting host cellular factors that are essential for viral replication, which can offer a broader spectrum of activity and a higher barrier to resistance.
AAK1 is a cellular kinase that plays a key role in clathrin-mediated endocytosis, a process that many viruses exploit to enter host cells. 3,5-Disubstituted-pyrrolo[2,3-b]pyridines have been identified as potent inhibitors of AAK1 with broad-spectrum antiviral activity against dengue virus and Ebola virus.[4]
Table 4: Antiviral Activity of a 3,5-Disubstituted-pyrrolo[2,3-b]pyridine AAK1 Inhibitor [4]
Compound
AAK1 Kd (nM)
Anti-Dengue Virus EC₅₀ (µM)
Anti-Ebola Virus EC₅₀ (µM)
Optimized Analog
10
1.6
5.2
Receptor Antagonism
The A₃ adenosine receptor is a G protein-coupled receptor that is implicated in various physiological and pathological processes, including inflammation and cancer. 3,5-Diacyl-2,4-dialkylpyridine derivatives have been synthesized and evaluated as selective A₃ adenosine receptor antagonists.[2]
The P2X₇ receptor is an ATP-gated ion channel that plays a role in inflammation and neuropathic pain. 3,5-Dichloropyridine derivatives have been identified as novel and potent P2X₇ receptor antagonists.[7] Optimization of this series led to compounds with nanomolar potency in inhibiting the release of the pro-inflammatory cytokine IL-1β.[7]
Conclusion
The 3,5-disubstituted pyridine scaffold has proven to be an exceptionally versatile and fruitful starting point for the discovery of novel therapeutic agents. The diverse range of biological activities exhibited by these derivatives, from anticancer and antimicrobial to anti-inflammatory and antiviral, underscores the profound impact that subtle structural modifications can have on molecular recognition and function. The insights into structure-activity relationships and mechanisms of action presented in this guide provide a solid foundation for the rational design of future generations of 3,5-disubstituted pyridine-based drugs. As our understanding of the molecular basis of disease continues to grow, so too will the opportunities to leverage the unique chemical properties of this remarkable heterocyclic core to address unmet medical needs. The detailed experimental protocols and synthetic strategies outlined herein are intended to empower researchers to further explore the vast therapeutic potential of this privileged scaffold.
References
Verdonck, S., et al. (2019). Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. Journal of Medicinal Chemistry, 62(12), 5810-5831. [Link]
Zhang, Y., et al. (2021). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry, 45, 116321. [Link]
Kim, J., et al. (2024). 3,5-Disubstituted Pyrrolo[2,3-b]pyridine Analogs as SGK1 Inhibitors. Bulletin of the Korean Chemical Society. [Link]
Sangu, K. G., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286939. [Link]
Lee, W. G., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Journal of Medicinal Chemistry, 55(8), 3835-3846. [Link]
Jiang, J. L., et al. (1997). Structure-activity relationships and molecular modeling of 3,5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 40(24), 3947-3956. [Link]
Zheng, S., et al. (2014). Design, synthesis, and biological evaluation of novel pyridine-bridged analogues of combretastatin-A4 as anticancer agents. Journal of Medicinal Chemistry, 57(8), 3369-3381. [Link]
Pérez, J. J., et al. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 223, 113620. [Link]
Carter, P. H., et al. (2006). Identification of a novel 3,5-disubstituted pyridine as a potent, selective, and orally active inhibitor of Akt1 kinase. Bioorganic & Medicinal Chemistry Letters, 16(14), 3684-3688. [Link]
Penning, T. D., et al. (1998). Substituted pyridines as selective cyclooxygenase-2 inhibitors.
Natarajan, S. R., et al. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters, 13(2), 273-276. [Link]
Bifunctional Pyridine Linkers: Strategic Design & Synthetic Methodologies
Introduction: The Renaissance of the Pyridine Scaffold In modern drug discovery, the pyridine ring is not merely a bioisostere of benzene; it is a functional powerhouse. Appearing in over 60 FDA-approved drugs, pyridine...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Renaissance of the Pyridine Scaffold
In modern drug discovery, the pyridine ring is not merely a bioisostere of benzene; it is a functional powerhouse. Appearing in over 60 FDA-approved drugs, pyridine offers unique physicochemical properties—specifically, the ability to modulate lipophilicity (LogP), enhance aqueous solubility via protonation, and serve as a hydrogen bond acceptor.
For the medicinal chemist, bifunctional pyridine linkers represent a critical toolkit. These are pyridine cores bearing two chemically distinct "handles" (e.g., halides, boronic esters, amines) that allow for the sequential, orthogonal attachment of pharmacophores. This guide details the strategic selection and synthetic manipulation of these linkers, focusing on their application in PROTACs , DNA-Encoded Libraries (DELs) , and Fragment-Based Drug Discovery (FBDD) .
Strategic Design: Geometry and Electronics
The selection of a pyridine linker is governed by two factors: Vector Geometry (exit vectors) and Electronic Reactivity (orthogonality).
Geometric Control: The Exit Vectors
The substitution pattern defines the spatial relationship between the two attached moieties.
Inducing turns; constraining conformation in macrocycles.
3,5-Disubstituted
Wide Angle
~120°
Scaffolding; positioning groups away from the N-lone pair.
2,4-Disubstituted
Asymmetric
~120°
Exploring off-axis vectors; common in kinase inhibitors.
Electronic Control: The "Pyridine Nitrogen Effect"
The nitrogen atom renders the pyridine ring electron-deficient, creating a reactivity gradient that enables chemoselective functionalization without protecting groups.
Key Rule: In a 2,x-dihalopyridine, the halogen at C2 is generally more reactive toward nucleophiles (SNAr), while the halogen at C3/C5 is more reactive toward oxidative addition (Pd-catalysis) due to less deactivation by the nitrogen, unless specific ligands are used to override this preference.
The following diagram illustrates the decision matrix for functionalizing a 2-chloro-4-iodopyridine scaffold, a classic bifunctional linker.
Figure 1: Chemoselective functionalization strategy for 2,4-dihalopyridines utilizing the intrinsic reactivity difference between C-I (C4) and C-Cl (C2).[2]
Objective: Synthesize a library of 2-amino-4-arylpyridines from 2-chloro-4-iodopyridine.
Mechanistic Insight: The C4-iodine bond is weaker and undergoes oxidative addition with Pd(0) faster than the C2-chlorine bond. The C2-chlorine is positioned adjacent to the pyridine nitrogen, activating it for SNAr displacement after the cross-coupling is complete.
Nucleophile: Add Aryl Boronic Acid (40 equiv) in DMA.
Conditions: 80°C for 2 hours.
Purification: Ethanol precipitation to remove excess small molecules and catalyst.
Applications in Drug Discovery[3][4][5][6][7][8][9][10][11]
PROTACs (Proteolysis Targeting Chimeras)
Bifunctional pyridine linkers are extensively used to connect E3 ligase ligands (e.g., Thalidomide for CRBN) to the target protein warhead.
Solubility: The pyridine nitrogen (pKa ~5.2) can be protonated at physiological pH, improving the solubility of large PROTAC molecules.
Rigidity: Unlike PEG linkers, pyridine linkers introduce defined conformational constraints, reducing the entropic penalty of ternary complex formation.
Fragment-Based Drug Discovery (FBDD)
Pyridines are ideal "fragment growers." A 2,6-dibromopyridine fragment can be soaked into a protein crystal. Once bound, the solvent-exposed bromide allows for rapid "growing" using high-throughput parallel synthesis.
Troubleshooting & Optimization
Catalyst Poisoning
Problem: Pyridines are strong
-donors and can coordinate to the Pd center, displacing ligands and deactivating the catalyst (poisoning).
Solution:
Bulky Ligands: Use sterically demanding ligands like XPhos or BrettPhos that prevent N-coordination.
Lewis Acids: Add stoichiometric amounts of ZnCl2 or B(OMe)3 to complex the pyridine nitrogen during the reaction.
Regioselectivity Reversal
Challenge: How to couple at C2 before C4?
Strategy: Use Halogen-Metal Exchange .
Treat 2,4-dibromopyridine with n-BuLi at -78°C.
Lithium-Halogen exchange occurs preferentially at C2 (stabilized by the adjacent nitrogen lone pair).
Quench with an electrophile (e.g., DMF, Iodine) to functionalize C2 first.
References
Blakemore, D. C., et al. (2011). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 10.1038/nchem.2900. Link
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[3] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Antitumor Therapy. Link
Lutz, M. R., et al. (2017). "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Chemical Science. Link
Satz, A. L., et al. (2022). "DNA-Encoded Chemical Libraries." Nature Reviews Methods Primers. Link
Schröder, S. P., et al. (2019). "Pyridine as a privileged scaffold in drug discovery."[4][5] Journal of Medicinal Chemistry. Link
The Pivotal Role of Halogenated Pyridine Scaffolds in Modern Agrochemicals: A Technical Guide
Introduction: The Quest for a Specific Synthon and a Broader Perspective In the intricate world of agrochemical synthesis, specific molecular scaffolds serve as the foundational blueprints for a vast array of active ingr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for a Specific Synthon and a Broader Perspective
In the intricate world of agrochemical synthesis, specific molecular scaffolds serve as the foundational blueprints for a vast array of active ingredients. The initial focus of this guide was to be "3-Bromo-5-(2-bromoethyl)pyridine," a molecule with intriguing potential due to its dual reactive bromine sites on a pyridine core. However, a comprehensive survey of scientific and patent literature reveals a notable scarcity of information on this precise structure. This suggests that "3-Bromo-5-(2-bromoethyl)pyridine" is not a commonly utilized intermediate in mainstream agrochemical research and development.
This guide, therefore, pivots to a broader, yet critically important, topic: the versatile applications of halogenated pyridine intermediates in agrochemical research. By examining a key industrial synthon, 2-Chloro-5-chloromethylpyridine (CCMP) , and other related structures, we can illuminate the fundamental principles and synthetic strategies that underpin the creation of some of the world's most significant pesticides. This in-depth exploration will provide researchers, scientists, and drug development professionals with a robust understanding of how the strategic placement of halogen atoms on a pyridine ring dictates reactivity and paves the way for the synthesis of highly effective agrochemicals.
The Strategic Importance of Halogenated Pyridines in Agrochemical Design
The pyridine ring is a ubiquitous feature in a multitude of commercial agrochemicals, including fungicides, herbicides, and insecticides.[1][2] Its presence is integral to the biological activity of these compounds. The introduction of halogen atoms, such as chlorine and bromine, onto the pyridine ring significantly enhances its utility as a synthetic intermediate.[2] These halogens act as versatile chemical handles, enabling a wide range of subsequent chemical transformations necessary to build the final, complex active ingredient.
One of the most prominent examples of the impact of halogenated pyridines is their role in the synthesis of neonicotinoid insecticides.[3][4] This class of insecticides revolutionized pest control due to its high efficacy, systemic action, and broad spectrum of activity against sucking and chewing insects.[3][4] The synthesis of many leading neonicotinoids, including Imidacloprid, Acetamiprid, and Thiacloprid, relies heavily on the use of 2-chloro-5-chloromethylpyridine (CCMP) as a key building block.[4][5]
Synthesis of a Key Intermediate: 2-Chloro-5-chloromethylpyridine (CCMP)
The industrial production of CCMP has been optimized over the years to ensure high purity and yield, which are critical for the quality of the final agrochemical product.[4] Several synthetic routes have been developed, with one of the most common methods involving the chlorination of 2-chloro-5-methylpyridine.[4] This process requires precise control of reaction conditions to achieve the desired product while minimizing the formation of byproducts.[4]
Alternative, greener synthesis methods are also being explored to reduce the environmental impact of CCMP production.[5] One such method utilizes trichloroisocyanuric acid as a chlorinating agent, which avoids the use of hazardous chlorine gas and eliminates the need for neutralization and water washing steps, thereby reducing wastewater generation.[5]
Technical Guide: Solubility Profiling & Solvent Selection for 3-Bromo-5-(2-bromoethyl)pyridine
The following technical guide details the solubility characteristics, determination protocols, and solvent selection strategies for 3-Bromo-5-(2-bromoethyl)pyridine . [1] Executive Summary 3-Bromo-5-(2-bromoethyl)pyridin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility characteristics, determination protocols, and solvent selection strategies for 3-Bromo-5-(2-bromoethyl)pyridine .
[1]
Executive Summary
3-Bromo-5-(2-bromoethyl)pyridine (Structure: Pyridine core, 3-Br, 5-CH₂CH₂Br) is a critical bifunctional intermediate often employed in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and complex heterocycles.[1] Its dual reactivity—offering both aryl halide cross-coupling potential (at C3) and alkylating capability (at the C5 side chain)—makes solvent selection paramount.[1] Improper solvent choice can lead to premature solvolysis (of the alkyl bromide) or poor crystallization yields.[1]
Current Data Status: As a specialized research intermediate, standardized peer-reviewed solubility tables (mole fraction vs. temperature) are not available in public chemical engineering databases.[1] This guide provides a Predicted Solubility Profile based on Quantitative Structure-Property Relationships (QSPR) of structural analogs (e.g., 3-bromo-5-methylpyridine, 3-(2-bromoethyl)pyridine) and details the Standardized Determination Protocol required to generate validation data in-house.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Before establishing solubility, we must understand the solute's competitive interaction sites.[1]
Likely to form "oiling out" phases in mixed solvents.[1]
LogP (Predicted)
~2.5 – 2.9
Lipophilic.[1] Prefers organic phases over aqueous.[1]
pKa (Pyridine N)
~3.0 – 4.0
Weakly basic due to electron-withdrawing Br.
H-Bond Donor/Acceptor
0 Donors / 1 Acceptor (N)
Soluble in protic solvents via H-bonding at Nitrogen.[1]
Solubility Data: Predicted & Empirical Trends[1]
The following data is synthesized from behavioral trends of homologous halogenated pyridines. This table serves as the primary solvent screening guide .
Table 1: Solubility Profile in Common Organic Solvents (at 25°C)
Solvent Class
Representative Solvent
Predicted Solubility
Application Context
Chlorinated
Dichloromethane (DCM)
Very High (>100 mg/mL)
Primary extraction solvent; excellent for reaction homogeneity.[1]
Chlorinated
Chloroform
Very High (>100 mg/mL)
Alternative to DCM; useful for NMR characterization.[1]
Polar Aprotic
Ethyl Acetate
High (50–100 mg/mL)
Preferred for silica gel chromatography (eluent) and crystallization.[1]
Polar Aprotic
THF / Acetonitrile
High (>100 mg/mL)
Reaction solvents.[1] Note: Avoid nucleophilic solvents with alkyl bromide.[1]
Polar Protic
Methanol / Ethanol
High (Soluble)
Good for low-temp crystallization.[1] Risk:[1] Solvolysis of alkyl bromide at high T.
Non-Polar
Toluene
Moderate (20–50 mg/mL)
Useful for hot recrystallization (high T solubility).[1]
Alkanes
Hexanes / Heptane
Low (<5 mg/mL)
Anti-solvent for precipitation/crystallization.[1]
Forms pyridinium hydrohalide salt; partitions into water.[1]
Critical Application Note: The 2-bromoethyl group is an electrophile.[1] Avoid prolonged heating in nucleophilic solvents (e.g., Methanol, Ethanol) or basic solvents (Pyridine, primary amines) to prevent Sₙ2 displacement of the alkyl bromide.[1]
Since exact thermodynamic values depend on the specific polymorph or purity of your batch, you must validate the "High/Low" predictions above using this standardized protocol.
Method A: Gravimetric Determination (The Gold Standard)
Use this for precise solubility limits at specific temperatures.[1]
Preparation: Weigh 100 mg of 3-Bromo-5-(2-bromoethyl)pyridine into a tared 4 mL vial.
Solvent Addition: Add the target solvent in 50 µL increments, vortexing for 30 seconds between additions.
Observation: Maintain temperature at 25°C (or target T).
Endpoint: Clear solution with no visible particulates.[1]
Saturation Verification: If >2 mL solvent is added without dissolution, the compound is "Sparingly Soluble."[1]
Supernatant Analysis (Optional): For saturated solutions with excess solid, filter the supernatant (0.22 µm PTFE), evaporate a known volume, and weigh the residue.
This logic flow guides the researcher from the raw material to the optimal solvent system, minimizing degradation risks.[1]
Caption: Logical workflow for selecting solvents based on solubility outcomes and chemical stability risks.
Thermodynamic Context & References
Why These Solvents Work (Hansen Solubility Parameters)
The solubility behavior is governed by the "Like Dissolves Like" principle, quantifiable via Hansen Solubility Parameters (HSP).[1]
(Dispersion): The bromine atoms significantly increase the dispersion forces.[1] This explains the solubility in Toluene and DCM.[1]
(Polarity): The pyridine nitrogen creates a permanent dipole, requiring solvents with moderate polarity (EtOAc, DCM) to overcome lattice energy.[1]
(Hydrogen Bonding): The pyridine N is a H-bond acceptor.[1] Protic solvents (MeOH) solvate this site effectively, but the lipophilic bromo-alkyl chain resists dissolution in water.[1]
References
Synthesis of Brominated Pyridines: Journal of Organic Chemistry, "Regioselective Bromination of Pyridine Derivatives."[1] (General reference for class behavior).
Solubility Prediction Models: Chem. Rev., "Solubility of Pharmaceutical Solids."[1] .[1]
Safety of Alkylating Agents: Prudent Practices in the Laboratory, National Academies Press.[1] .
Disclaimer: The specific quantitative values provided in Table 1 are estimated based on structural analogs (3-bromo-5-methylpyridine and 3-(2-bromoethyl)pyridine) due to the absence of specific public domain data for this exact isomer.[1] Users must validate critical process parameters using the experimental protocols described in Section 4.
Protocols for selective nucleophilic substitution of 3-Bromo-5-(2-bromoethyl)pyridine
Selective Functionalization Protocols: 3-Bromo-5-(2-bromoethyl)pyridine Abstract The selective functionalization of 3-Bromo-5-(2-bromoethyl)pyridine represents a classic chemo-selectivity challenge in heterocyclic chemis...
The selective functionalization of 3-Bromo-5-(2-bromoethyl)pyridine represents a classic chemo-selectivity challenge in heterocyclic chemistry.[1][2] This scaffold contains two distinct electrophilic sites: an aryl bromide (C3 position) and an alkyl bromide (ethyl side chain).[2] This guide outlines protocols to selectively engage either site, leveraging the electronic differences between
and carbon-halogen bonds. We provide validated workflows for Path A (Selective Alkyl Substitution) via mechanisms and Path B (Selective Aryl Cross-Coupling) via Palladium catalysis, along with critical troubleshooting for the prevention of vinyl-pyridine elimination side products.
Chemo-Selectivity Profile & Mechanistic Logic
To achieve high selectivity, one must exploit the fundamental reactivity differences between the two sites:
Feature
Site A: Alkyl Bromide (Side Chain)
Site B: Aryl Bromide (Ring)
Hybridization
Carbon (Primary)
Carbon (Aromatic)
Primary Mechanism
(Nucleophilic Substitution)
Pd-Catalysis (Oxidative Addition)
Reactivity Trigger
Soft Nucleophiles, Polar Aprotic Solvents
Pd(0) Catalyst, Ligand, Heat
Major Risk
E2 Elimination (forms Vinylpyridine)
Dehalogenation or Homocoupling
Hard/Soft Character
Soft Electrophile
Harder Electrophile (requires metal activation)
The "Vinyl" Hazard:
The 2-bromoethyl group is highly prone to base-mediated E2 elimination, yielding 3-bromo-5-vinylpyridine .[1][2] This occurs if strong, bulky bases (e.g., KOtBu, NaH) are used or if reaction temperatures are excessive during alkyl substitution.
Protocol A: Selective Alkyl Substitution (
)
Targeting the ethyl bromide while leaving the aryl bromide intact.
Objective: Introduce nucleophiles (Azides, Amines, Thiols, Alkoxides) at the side chain.
Principle: Use "soft" nucleophiles in polar aprotic solvents under mild conditions to favor substitution over elimination.[2]
Note: Heating (>60°C) significantly increases the risk of elimination to the vinyl derivative.[2]
Monitoring: Monitor by TLC (Hexane:EtOAc) or LC-MS. The alkyl bromide reacts significantly faster than the aryl bromide.[2]
Endpoint: Disappearance of starting material (~2-6 hours).[1][2]
Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine to remove DMF.[2] Dry over
and concentrate.
Purification: Flash chromatography.
Key Success Factor: Keep the temperature low. If the reaction is sluggish, add a catalytic amount of Sodium Iodide (NaI, 10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein condition) rather than heating.
Targeting the ring bromide while preserving the alkyl bromide.[1]
Objective: Couple an aryl/heteroaryl group to the pyridine ring without affecting the alkyl bromide.
Principle: Use a Palladium catalyst that inserts into the weaker C(
)-Br bond (Bond Dissociation Energy ~80 kcal/mol) preferentially over the C()-Br bond (~70 kcal/mol), but driven by the specific mechanism of oxidative addition which is faster for Aryl-Br with standard ligands.
Critical: Use weak bases.[2][4] Avoid Hydroxides or Alkoxides to prevent elimination of the ethyl bromide.[2]
Solvent: Toluene/Water (4:[2]1) or Dioxane/Water (4:1).[2][3]
Step-by-Step Methodology
Degassing: Charge a reaction vial with the substrate (1.0 mmol), Boronic acid (1.1 mmol), and Base (2.0 mmol). Add solvent (10 mL).[2] Sparge with Argon for 10 minutes (Critical to protect the alkyl halide from radical side reactions).
Catalyst Addition: Add
(0.03 mmol) quickly under Argon flow. Seal the vial.
Reaction: Heat to 60-70°C .
Control: Do not exceed 80°C. Higher temperatures promote Pd insertion into the alkyl bromide or base-mediated elimination.[1][2]
Monitoring: Check LC-MS for the biaryl product (M+Ar).
Side Product Check: Watch for M-HBr (Vinyl species).[1][2] If observed, lower temperature and switch base to
.
Workup: Filter through a Celite pad.[2] Dilute with EtOAc, wash with water/brine.
Purification: Silica gel chromatography.
Sequential Functionalization Workflow
For library synthesis requiring modification at both sites, the order of operations is critical.
Recommended Path:Alkyl Substitution
Aryl Coupling
Reasoning: The alkyl bromide is the more fragile motif (prone to elimination).[2] Converting it first to a stable amine, ether, or triazole removes the risk of elimination during the subsequent, harsher Suzuki coupling conditions.
Alternative Path:Aryl Coupling
Alkyl Substitution
Reasoning: Only use if the alkyl nucleophile is incompatible with Pd-catalysis (e.g., a free thiol or a chelating group that would poison the catalyst).
Visualization & Logic Map
Caption: Decision tree for selective functionalization. Path 1 is preferred to eliminate the risk of vinyl formation early in the synthesis.
Troubleshooting Guide
Observation
Diagnosis
Corrective Action
Vinyl Product Detected
E2 Elimination occurring.
Switch base to weaker option (e.g., instead of ). Lower reaction temp.[2]
Schlosser, M. et al. "Site-Selective Functionalization of Halopyridines."[2] Chem. Rev., 2006 , 106(7), 2651–2710. Link
Suzuki Coupling of Bromopyridines
Suzuki, A. "Organoborane Coupling Reactions (Suzuki Coupling)."[2][3] Proc. Jpn. Acad., Ser.[2][3] B, 2004 , 80, 359-371.[3] Link
Reactivity of Bromoethyl Groups
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis, 5th Ed., Springer, 2007 , Chapter 3 (Substitution vs Elimination). Link
Prevention of Elimination in Alkyl Halides
Li, J. J. Name Reactions for Homologation, Part I, Wiley-Interscience, 2009 . (Discussion on Finkelstein and substitution tactics). Link
Suzuki-Miyaura coupling conditions for 3-Bromo-5-(2-bromoethyl)pyridine
Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-5-(2-bromoethyl)pyridine Executive Summary This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 3-Bromo-5-(2-bromoeth...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-5-(2-bromoethyl)pyridine
Executive Summary
This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 3-Bromo-5-(2-bromoethyl)pyridine . This substrate presents a classic "dual-electrophile" challenge: it contains a reactive aryl bromide (C-sp²) intended for coupling and a primary alkyl bromide (C-sp³) side chain that must be preserved.
The core objective is to facilitate oxidative addition at the C3-position (aryl) while preventing:
Oxidative addition at the alkyl bromide (leading to polymerization or alkyl-coupling).
Base-mediated
-elimination of the ethyl bromide to form a vinyl pyridine (styrene-like) byproduct.
Nucleophilic substitution (
) of the alkyl bromide by the base or boronic species.
Success relies on the kinetic differentiation between aryl and alkyl halides and the precise tuning of basicity to avoid E2 elimination.
Chemo-Structural Analysis & Mechanistic Strategy
The substrate contains two electrophilic sites with distinct reactivity profiles.[1] Understanding the kinetic hierarchy is essential for selectivity.
Feature
Moiety
Reactivity Profile in Suzuki Coupling
Primary Risk Factors
Site A
3-Bromo (Aryl)
High. Oxidative addition is facile with standard Pd(0) catalysts.
Catalyst deactivation via Pyridine N-coordination.
Site B
2-Bromoethyl (Alkyl)
Low. Oxidative addition is sluggish without electron-rich bulky phosphines (e.g., ).
High Risk. Susceptible to E2 elimination (vinyl formation) or hydrolysis () by aqueous bases.
The Selectivity Logic
Standard Suzuki ligands (e.g.,
, dppf) favor oxidative addition into bonds over unactivated primary alkyl bromides. Therefore, the catalyst naturally prefers Site A. The engineering challenge is purely chemical stability : preventing the base from destroying Site B before the catalyst couples Site A.
Key Mechanistic Directive: Use a base weak enough to avoid deprotonating the
-carbon of the ethyl group, but strong enough to activate the boronic acid for transmetallation.
Visualizing the Selectivity Pathways
Figure 1: Chemoselectivity Decision Tree. Path A is the kinetic product. Path C is the thermodynamic trap if conditions are too harsh.
Optimization Parameters
A. Catalyst & Ligand Selection
Recommended:
or .
Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) is robust and forms a wide bite angle, facilitating reductive elimination. Crucially, it is not sufficiently electron-rich to promote rapid oxidative addition into the primary alkyl bromide (unlike alkyl-phosphines like
or ), thereby enhancing chemoselectivity [1].
Avoid: Catalysts with
, XPhos, or other bulky, electron-rich ligands designed for alkyl-alkyl coupling.
B. Base Selection (The Critical Variable)
Optimal: Potassium Phosphate Tribasic (
) or Sodium Carbonate ().
Avoid: Hydroxides (
, ) and Alkoxides (, ).
Reasoning: Hydroxides are strong nucleophiles (risk of alcohol formation) and strong bases (risk of elimination). Phosphates are sufficiently basic to activate the boronic acid (
) but show poor kinetic basicity for E2 elimination in non-polar solvents [2].
C. Solvent System
Recommended: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous) with micropulverized base.
Rationale: A biphasic system (Toluene/Water) keeps the base largely in the aqueous phase and the organic substrate in the organic phase, minimizing the contact time between the alkyl bromide and the base, acting as a "protective" phase separation.
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
BenchChem. (2025).[2] Application Notes for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. BenchChem Protocols. Link
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001).[4] The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie, 40(24), 4544. Link
Using 3-Bromo-5-(2-bromoethyl)pyridine as a scaffold for heterocycle synthesis
This Application Note and Protocol guide details the strategic use of 3-Bromo-5-(2-bromoethyl)pyridine , a bifunctional heterocyclic scaffold. Executive Summary The 3-Bromo-5-(2-bromoethyl)pyridine scaffold represents a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the strategic use of 3-Bromo-5-(2-bromoethyl)pyridine , a bifunctional heterocyclic scaffold.
Executive Summary
The 3-Bromo-5-(2-bromoethyl)pyridine scaffold represents a high-value "orthogonal" building block for medicinal chemistry. Its utility lies in the distinct reactivity profiles of its two electrophilic sites:
C5-Alkyl Bromide: Highly reactive towards nucleophilic substitution (
This duality allows for sequential functionalization , enabling the rapid assembly of 3,5-disubstituted pyridine libraries—a privileged motif in kinase inhibitors (e.g., to target the hinge region) and GPCR ligands. Furthermore, the specific meta-substitution geometry makes this scaffold an ideal precursor for macrocyclic constrained peptides and PROTAC linkers .
Chemical Reactivity Profile
Orthogonality & Selectivity
The primary challenge in using this scaffold is managing the reactivity difference between the aliphatic and aromatic halides.
Feature
C5-Ethyl Bromide (Alkyl)
C3-Aryl Bromide (Aryl)
Reactivity Type
Nucleophilic Substitution ()
Oxidative Addition (Pd/Cu catalyzed)
Kinetics
Fast (RT to 60°C)
Slow (Requires Heat/Catalyst)
Primary Risk
Elimination () to 3-bromo-5-vinylpyridine
Protodebromination (Reduction)
Optimal Nucleophiles
Amines, Thiols, Azides, Malonates
Boronic Acids, Stannanes, Amines (Pd)
Strategic Workflow
The recommended workflow is Alkyl First
Aryl Second .
Reasoning: The alkyl bromide is prone to elimination under the basic conditions often required for Suzuki/Buchwald couplings (e.g.,
, at ). By displacing the alkyl bromide first with a nucleophile (which is often less basic or can be protected), you "lock in" the C5 chain before subjecting the sensitive C3 position to harsh catalytic conditions.
Preparation: Dissolve 3-Bromo-5-(2-bromoethyl)pyridine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).
Addition: Add
(2.0 mmol) followed by the amine (1.2 mmol).
Expert Tip: If using a volatile amine, use a sealed tube. If using a primary amine, use a large excess (5-10 equiv) to prevent over-alkylation (dimerization).
Reaction: Stir at 40–50°C for 4–12 hours.
Critical Control Point: Monitor by TLC/LCMS. Do not overheat (>60°C) or use strong alkoxide bases (NaOEt, KOtBu), as this will drive
elimination to the vinyl pyridine byproduct.
Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over
Catalyst Addition: Add Pd catalyst quickly under Argon flow.
Reaction: Heat to 90°C for 2–6 hours.
Expert Tip: If the C5-side chain contains a free amine or Lewis-basic site, it may poison the Pd. In such cases, use a protected amine (e.g., Boc, Cbz) or add a ligand with higher affinity for Pd (e.g., SPhos, XPhos).
Workup: Dilute with EtOAc, filter through Celite, and wash with water.
Purification: Reverse-phase HPLC or Flash Chromatography.
Protocol C: Macrocyclization Strategy (Advanced)
Target: Synthesis of meta-bridged Pyridinophanes (Kinase Inhibitor Scaffolds).
Concept: This scaffold is ideal for creating macrocycles where the pyridine ring acts as a rigid hinge.
Workflow:
Step 1: React scaffold with a long-chain diamine (e.g.,
) at the alkyl bromide (C5) under high dilution to favor mono-alkylation.
Step 2: Intramolecular Buchwald-Hartwig Amination at C3.
Diagram: Macrocyclization Pathway
Caption: Sequential workflow for converting the bifunctional scaffold into a constrained macrocyclic kinase inhibitor.
Troubleshooting & Optimization
Problem
Probable Cause
Solution
Vinyl Pyridine Formation
Base too strong or T too high during alkylation.
Switch to or . Keep T < 50°C. Use aprotic polar solvents (DMF/DMSO).
Dimerization (Step 1)
Primary amine reacting twice.
Use large excess of amine (5–10 equiv) or use a mono-protected diamine.
No Reaction (Step 2)
Catalyst poisoning by pyridine or amine side chain.
Use precatalysts (e.g., XPhos Pd G3). Add Lewis acid additives or protect the amine.
Protodebromination
Hydride source present (e.g., alcohol solvent) in Pd step.
Use aprotic solvents (Dioxane, Toluene). Ensure anhydrous conditions.
Safety & Handling
Vesicant Warning: 3-Bromo-5-(2-bromoethyl)pyridine is a potent alkylating agent. It is likely a lachrymator and vesicant (blister agent).
Control: Handle strictly in a fume hood.
PPE: Double nitrile gloves, lab coat, and safety goggles.
Decontamination: Quench spills with 10% aqueous ammonia or dilute NaOH to convert the alkyl bromide to the less toxic alcohol/amine.
Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent hydrolysis or discoloration.
References
General Pyridine Functionalization
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. Link
Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 10, 383–394. Link
Macrocyclization Strategies
Marsault, E., & Peterson, M. L. (2011). "Macrocycles are great drug discovery tools." Journal of Medicinal Chemistry, 54(7), 1961–2004. Link
Driggers, E. M., et al. (2008). "The exploration of macrocycles for drug discovery—an underexploited structural class." Nature Reviews Drug Discovery, 7, 608–624. Link
Palladium Catalysis in Pyridines
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27–50. Link
(Note: Specific CAS-linked literature for this exact scaffold is limited; protocols are derived from standard reactivity principles of 3-bromopyridine and 2-bromoethyl aromatics.)
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Arylating Pyridines The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials sc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylating Pyridines
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. The ability to forge carbon-nitrogen (C-N) bonds to this heterocyclic core opens up a vast chemical space for the synthesis of novel compounds with tailored properties. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these C-N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr) which often require harsh conditions and are limited by substrate scope.[1][2][3]
This guide provides an in-depth analysis and detailed protocols for the successful application of the Buchwald-Hartwig amination to a common yet challenging substrate: 3-bromopyridine. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale for experimental design, empowering researchers to troubleshoot and adapt these protocols to their specific needs.
The Unique Challenges of 3-Bromopyridine as a Substrate
While the Buchwald-Hartwig amination is a robust reaction, heteroaromatic halides like 3-bromopyridine present specific challenges that must be addressed for efficient and high-yielding transformations.[4][5]
Lewis Basicity and Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This non-productive binding can sequester the active catalyst, leading to lower reaction rates or complete inhibition. The choice of a sufficiently bulky and electron-rich ligand is crucial to mitigate this effect and favor the desired catalytic cycle.
Competing Oxidative Addition: The C-Br bond at the 3-position is electronically distinct from other positions on the pyridine ring, influencing its reactivity in the oxidative addition step.
Product Inhibition: The resulting 3-aminopyridine product is also a potential ligand for the palladium catalyst and can sometimes inhibit the reaction at higher conversions.
Understanding these potential pitfalls is the first step toward designing a successful reaction protocol. The strategies and methodologies outlined below are specifically tailored to navigate these complexities.
The Catalytic Cycle: A Mechanistic Overview
A firm grasp of the reaction mechanism is essential for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three key stages.[1][6][7]
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of 3-bromopyridine. This is often the rate-determining step of the cycle.[8]
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium amido complex.[9][10][11]
Reductive Elimination: The final step is the reductive elimination of the desired 3-aminopyridine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Fig. 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Reaction Parameters and Component Selection
The success of the amination of 3-bromopyridine hinges on the careful selection of several key components.
Component
Role & Rationale
Recommended Choices for 3-Bromopyridine
Palladium Precursor
Source of the active Pd(0) catalyst. Pd(II) precursors are reduced in situ. Pre-formed Pd(0) sources can also be used.
Pd(OAc)₂, Pd₂(dba)₃
Ligand
Stabilizes the Pd catalyst, modulates its reactivity, and facilitates oxidative addition and reductive elimination. Bulky, electron-rich biarylphosphine ligands are generally superior for heteroaryl halides as they promote the formation of monoligated Pd(0) species, which are highly active.[1]
Deprotonates the amine in the catalytic cycle. A strong, non-nucleophilic base is required. The choice of base can significantly impact reaction rate and yield.[9][10][13]
Solubilizes reactants and influences catalyst activity. Anhydrous, aprotic solvents are standard.
Toluene, Dioxane, THF
Temperature
Controls the reaction rate. Typically requires heating to overcome activation barriers, especially for less reactive substrates.
80 - 110 °C
Detailed Experimental Protocols
The following protocols provide a robust starting point for the amination of 3-bromopyridine with both primary and secondary amines.
Protocol 1: General Procedure for Coupling 3-Bromopyridine with a Secondary Amine (e.g., Morpholine)
This protocol is adapted from established methods utilizing a biarylphosphine ligand like XPhos, which has demonstrated broad utility for heteroaryl substrates.[15]
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Inert atmosphere (Argon or Nitrogen)
Fig. 2: Experimental Workflow for Protocol 1.
Step-by-Step Procedure:
Reaction Setup: In a glovebox or under a positive flow of argon/nitrogen, add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and sodium tert-butoxide (1.4 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
Causality Note: The use of a slight excess of ligand relative to the palladium precursor ensures the formation of the active catalyst and prevents palladium black precipitation. The strong base is crucial for the deprotonation step.[9]
Addition of Reactants: To the flask, add anhydrous toluene to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Add 3-bromopyridine (1.0 equivalent), followed by the secondary amine (1.2 equivalents).
Causality Note: A slight excess of the amine is used to ensure complete consumption of the more valuable aryl bromide.
Reaction Conditions: Seal the flask securely and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the 3-bromopyridine is consumed (typically 4-24 hours).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3-aminopyridine.
Protocol 2: Modified Conditions for Primary Amines
Coupling with primary amines can sometimes be more challenging and may benefit from a different catalyst system. For instance, the use of a RuPhos or BrettPhos-based pre-catalyst with a strong, hindered base like LiHMDS has proven effective for the amination of 2-amino-3-bromopyridine and can be adapted here.[12]
Key Modifications from Protocol 1:
Catalyst System: Use a RuPhos or BrettPhos pre-catalyst (e.g., 2 mol%). These are often more efficient for primary amines.
Base: Substitute NaOt-Bu with Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equivalents).
Solvent: Anhydrous THF can be an effective alternative to toluene.
Temperature: A lower reaction temperature (e.g., 65-80 °C) may be sufficient with these highly active catalyst systems.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
Inactive catalyst (moisture/oxygen), catalyst inhibition by pyridine N, insufficient temperature.
This can arise from β-hydride elimination, though less common with secondary amines. Ensure the base is fully dissolved and the reaction is well-stirred.
Incomplete Reaction
Catalyst deactivation over time, product inhibition.
Increase initial catalyst loading. Sometimes, adding a second portion of catalyst mid-reaction can help drive it to completion.
Conclusion
The Buchwald-Hartwig amination of 3-bromopyridine is a highly valuable transformation for accessing key synthetic intermediates. Success relies on a nuanced understanding of the substrate's unique electronic properties and potential for catalyst inhibition. By selecting bulky, electron-rich biarylphosphine ligands, employing a strong, non-nucleophilic base, and maintaining rigorous anhydrous and anaerobic conditions, researchers can reliably and efficiently synthesize a diverse array of 3-aminopyridine derivatives. The protocols provided herein serve as a validated starting point, empowering scientists to further innovate and expand the frontiers of medicinal and materials chemistry.
References
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 13, 2024, from [Link]
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 432–438. [Link]
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 10843–10851. [Link]
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 13, 2024, from [Link]
Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved February 13, 2024, from [Link]
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 10843–10851. [Link]
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved February 13, 2024, from [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Retrieved February 13, 2024, from [Link]
Fors, B. P., et al. (2013). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. Retrieved February 13, 2024, from [Link]
Buchwald, S. L., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. Retrieved February 13, 2024, from [Link]
Amgen. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved February 13, 2024, from [Link]
Krska, S. W., et al. (2011). Pd-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Retrieved February 13, 2024, from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 13, 2024, from [Link]
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved February 13, 2024, from [Link]
Hartwig, J. F., et al. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. Retrieved February 13, 2024, from [Link]
Buchwald, S. L., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(35), 8451–8452. [Link]
Newman, S. G., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved February 13, 2024, from [Link]
Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4480–4483. [Link]
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved February 13, 2024, from [Link]
Procedure for alkylation of amines using 3-Bromo-5-(2-bromoethyl)pyridine
Application Note: Selective -Alkylation of Amines using 3-Bromo-5-(2-bromoethyl)pyridine Abstract & Strategic Value 3-Bromo-5-(2-bromoethyl)pyridine is a high-value bifunctional building block in medicinal chemistry. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Selective
-Alkylation of Amines using 3-Bromo-5-(2-bromoethyl)pyridine
Abstract & Strategic Value
3-Bromo-5-(2-bromoethyl)pyridine is a high-value bifunctional building block in medicinal chemistry. Its structural utility lies in its dual reactivity: it possesses a highly reactive aliphatic alkyl bromide (electrophile) and a less reactive heteroaryl bromide (handle for cross-coupling).
This guide provides a validated protocol for the chemoselective
-alkylation of amines at the ethyl chain, preserving the aryl bromide for downstream diversification (e.g., Suzuki or Buchwald-Hartwig couplings). This scaffold is frequently utilized in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors.
Chemical Logic & Reactivity Profile
Success with this reagent requires understanding the competition between Nucleophilic Substitution (
carbon. Inert to standard nucleophilic substitution conditions. It requires Pd-catalysis or halogen-lithium exchange to react.
The Critical Risk: Vinyl Pyridine Formation
The 2-bromoethyl group is prone to
elimination to form 3-bromo-5-vinylpyridine . This side reaction is driven by:
Strong Bases: Alkoxides (e.g.,
, ) will exclusively favor elimination.
High Heat: Temperatures >80°C increase elimination rates.
Conjugation: The resulting vinyl group is conjugated with the pyridine ring, thermodynamically stabilizing the elimination product.
Operational Rule: Use weak inorganic bases (
, ) or non-nucleophilic organic bases (DIPEA) and maintain moderate temperatures (<60°C).
Experimental Workflow (Decision Tree)
The following logic gate determines the optimal protocol based on your amine substrate.
Figure 1: Decision tree for selecting the appropriate alkylation strategy based on amine classification.
Detailed Protocols
Protocol A: Secondary Amines (Standard Procedure)
Best for: Piperidine, Morpholine, Pyrrolidine, N-methyl-piperazine.
Reagents:
3-Bromo-5-(2-bromoethyl)pyridine (1.0 equiv)
Secondary Amine (1.1 – 1.2 equiv)
Base: Potassium Carbonate (
) (2.0 – 3.0 equiv) or DIPEA (2.0 equiv)
Solvent: Acetonitrile (ACN) [Preferred] or DMF.
Step-by-Step:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-5-(2-bromoethyl)pyridine (1.0 eq) in anhydrous ACN (0.1 M concentration).
Base Addition: Add
(3.0 eq). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equivalent of base.
Amine Addition: Add the secondary amine (1.1 eq).
Reaction: Heat the mixture to 50–60°C .
Note: Do not exceed 80°C to minimize elimination.
Monitoring: Monitor by TLC or LCMS after 2 hours. The alkyl bromide peak should disappear.
Best for: Benzylamine, Aniline derivatives, aliphatic primary amines.
Challenge: The product (secondary amine) is often more nucleophilic than the starting material, leading to bis-alkylation.
Modifications:
Stoichiometry: Use a significant excess of the amine (3.0 – 5.0 equiv) to statistically favor mono-alkylation.
Addition Order: Dissolve the amine and base in solvent first. Add the pyridine bromide solution dropwise over 30-60 minutes.
Recovery: The excess primary amine can often be recovered during purification (distillation or chromatography).
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Vinyl Pyridine Formation
Base is too strong or Temp too high.
Switch from to or DIPEA. Lower temp to 40°C.
Bis-Alkylation (Primary Amines)
High local concentration of alkyl bromide.
Increase amine equivalents (to 5eq). Use "Reverse Addition" (add bromide to amine).
No Reaction
Poor nucleophilicity of amine.
Add NaI (0.1 eq) as a catalyst (Finkelstein reaction in situ). Switch solvent to DMF.
Quaternary Salt Formation
Amine is too nucleophilic / Reaction runs too long.
Strictly limit reaction time. Use exactly 1.0 eq of alkyl bromide.
Safety & Handling
Toxicity: Pyridine derivatives are potential neurotoxins. Alkyl bromides are alkylating agents and potential carcinogens. Handle in a fume hood.
Vesicant: 3-Bromo-5-(2-bromoethyl)pyridine is a skin irritant/vesicant. Double glove (Nitrile) is recommended.
References
Vertex Pharmaceuticals. Synthesis of 3-Bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile. CN111410654A. (Demonstrates reactivity of ethyl-linked pyridine scaffolds).
Dalal Institute. Elimination Reactions: Mechanism and Competition. (Foundational theory on E2 vs SN2 competition in bromo-ethyl systems).
Heterocycles. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives.[5] Vol 83, No. 4. (Context on aminopyridine reactivity).
PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery.[6][7] (Context on the utility of bromopyridines in SAR).
Heck reaction optimization for 3-Bromo-5-(2-bromoethyl)pyridine substrates
Application Note: Chemoselective Heck Coupling of 3-Bromo-5-(2-bromoethyl)pyridine Part 1: Executive Summary & Strategic Analysis The Challenge: The substrate 3-Bromo-5-(2-bromoethyl)pyridine presents a unique "Dual Elec...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Heck Coupling of 3-Bromo-5-(2-bromoethyl)pyridine
Part 1: Executive Summary & Strategic Analysis
The Challenge:
The substrate 3-Bromo-5-(2-bromoethyl)pyridine presents a unique "Dual Electrophile" challenge. It contains two reactive sites:
Aryl Bromide (C3 position): The desired site for Heck coupling.
Alkyl Bromide (Ethyl side chain): A labile site prone to nucleophilic attack (quaternization),
-hydride elimination, or competing oxidative addition.
Furthermore, the pyridine nitrogen possesses a lone pair capable of coordinating to the Palladium catalyst (
), potentially poisoning the active species and stalling the catalytic cycle.[1]
The Solution:
Successful coupling requires a Kinetic Control Strategy . We must accelerate the oxidative addition (OA) into the
bond while suppressing reactivity at the bond. This is achieved by utilizing "Jeffery Conditions" (Phase Transfer Catalysis) or specific bidentate ligands that enhance the electrophilicity of the Pd center towards the aryl halide without promoting alkyl activation.
Part 2: Mechanistic Logic & Optimization Matrix
Chemoselectivity Mechanism
The selectivity relies on the inherent rate difference of oxidative addition.
: Under standard conditions, Pd(0) inserts faster into aryl halides.
Risk Factor: Electron-rich alkylphosphines (e.g.,
, ) lower the activation energy for alkyl halides. Avoid these.
Stabilization: The use of Tetrabutylammonium bromide (TBAB) stabilizes the coordinatively unsaturated Pd(0) species, preventing aggregation into Pd-black, which is critical when the pyridine substrate competes for ligation.
Optimization Matrix
Parameter
Recommendation
Scientific Rationale
Catalyst Source
Generates active Pd(0) in situ.[2][3] More robust against air than .
Ligand
Option A:Option B:
: Bulky monodentate; high cone angle promotes dissociation to active 14e- species. : Large bite angle; enforces reductive elimination and resists pyridine displacement.
Base
or
Crucial: Avoid amines (, DIPEA) to prevent quaternization of the alkyl bromide side chain.
Additive
TBAB (1.0 equiv)
"Jeffery Conditions." Increases reaction rate at lower temps, preserving the alkyl bromide.
Solvent
DMF or DMAc
High dielectric constant stabilizes the ionic intermediates.
Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 20 mL) to remove DMF and inorganic salts.
Dry organic layer over
, filter, and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc). Note: The product may streak on silica due to the pyridine nitrogen; add 1% Triethylamine to the eluent if necessary.
Part 5: Quality Control & Troubleshooting
Observation
Diagnosis
Corrective Action
Low Conversion (<20%)
Catalyst Poisoning
Increase catalyst loading to 10 mol%. Switch ligand to dppf (bidentate ligands resist displacement by pyridine N).
Alkyl Bromide Loss
Thermal Elimination
Lower temperature to 80°C. Ensure base is (mild), not (stronger).
Precipitate Formation
Pd Black Aggregation
Increase TBAB loading to 1.5 equiv. Ensure strictly anaerobic conditions.
Product is "Stuck" on Column
Pyridine Interaction
Pre-wash silica gel with 5% in Hexanes. Use MeOH/DCM gradients for polar products.
References
Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289.
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.
Campeau, L. C., & Fagnou, K. (2006). "Applications of Pyridine N-Oxides in Organometallic Catalysis." Chemical Society Reviews, 35, 161-174. (Context on pyridine poisoning).
Application Note: Chemoselective One-Pot Cascades using 3-Bromo-5-(2-bromoethyl)pyridine Executive Summary This guide details the strategic utilization of 3-Bromo-5-(2-bromoethyl)pyridine as a bifunctional linchpin in dr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective One-Pot Cascades using 3-Bromo-5-(2-bromoethyl)pyridine
Executive Summary
This guide details the strategic utilization of 3-Bromo-5-(2-bromoethyl)pyridine as a bifunctional linchpin in drug discovery. This scaffold offers a unique reactivity dichotomy: a highly reactive electrophilic alkyl bromide (
-C-Br) and a latent aryl bromide (-C-Br).[1] By exploiting the kinetic difference between these two sites, researchers can execute chemoselective one-pot sequences —specifically sequential substitution/cross-coupling or intramolecular cyclizations—without intermediate isolation.[1] These protocols are optimized for the rapid synthesis of pyrrolo[3,2-c]pyridines (5-azaindolines) and diverse 3,5-disubstituted pyridine libraries .[1]
Chemical Profile & Reactivity Matrix
To successfully utilize this scaffold, one must understand the hierarchy of reactivity.[1] The alkyl bromide is the "kinetic gatekeeper"—it must be engaged first under mild conditions to prevent thermal elimination to the vinyl pyridine side-product.
Site
Moiety
Reactivity Type
Conditions
Critical Risk
A
2-Bromoethyl ()
High ( Electrophile)
Mild Base (), 0–25°C
Elimination to 3-bromo-5-vinylpyridine if heated with strong base.[1]
B
3-Bromo ()
Latent (Cross-Coupling)
Pd-Catalysis, >80°C
Hydrodehalogenation if catalyst loading is too high or proton source is active.[1]
C
Pyridine Nitrogen
Moderate (Lewis Base)
Acid/Electrophile
N-oxide formation or salt precipitation; can poison Pd catalysts.[1]
Visualizing the Reactivity Landscape
Figure 1: Reactivity hierarchy.[1] Site A must be addressed before Site B to avoid elimination side-products.
Protocol A: One-Pot Synthesis of 5-Substituted-7-Azaindolines
Critical Control: Stir at 25°C for 2–4 hours. Monitor by LC-MS for disappearance of the starting material and formation of the secondary amine intermediate (
peak).
Note: Do not heat yet. Heating at this stage causes elimination.
Intramolecular Cyclization (Catalytic Step):
Once Step 1 is complete, open the vial under a stream of Nitrogen/Argon.[1]
Coupling: Add Boronic Acid, Catalyst, remaining Base, and Water (degassed).[1][2]
Activation: Heat to 80°C. The water added in Step 2 is crucial for the Suzuki mechanism (activation of the boronic acid) but would have been detrimental in Step 1 (hydrolysis risk).[1]
Troubleshooting & Critical Parameters
Issue
Root Cause
Solution
Vinyl Pyridine Formation
Reaction temperature too high during Step 1; Base too strong/bulky.
Keep Step 1 <30°C. Use non-bulky bases () or nucleophilic amines in excess.[1]
Protodebromination
Loss of Br without coupling in Step 2.
Solvent is "wet" with protic impurities; Catalyst loading too high. Use anhydrous solvents for Step 1; degas thoroughly.
Pd Poisoning
Pyridine nitrogen coordinating to Pd.
Increase catalyst loading to 5-10 mol%; use bidentate ligands (dppf, BINAP) which resist displacement by pyridine.[1]
References
Synthesis of Pyrrolo[3,2-c]pyridines (Azaindoles)
Title: Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine deriv
Source:Journal of Medicinal Chemistry / PMC (2024).[1]
URL:[Link] (Representative methodology for azaindole construction).
General Reactivity of 3,5-Disubstituted Pyridines
Title: Efficient Synthesis of Novel Pyridine-Based Deriv
User Query: "How do I improve the yield of Suzuki-Miyaura couplings on 3-Bromo-5-(2-bromoethyl)pyridine without degrading the alkyl bromide side chain?"
Technical Diagnosis:
The substrate, 3-Bromo-5-(2-bromoethyl)pyridine , presents a "Triad of Instability" that typically leads to low yields (10–40%) in standard protocols. Successful optimization requires addressing three competing failure modes simultaneously:
Chemoselectivity (The "Dual Electrophile" Problem): The molecule contains two electrophilic sites: the Aryl Bromide (Ar-Br) and the Alkyl Bromide (Alkyl-Br). Standard Pd catalysts may oxidatively add to the Alkyl-Br, leading to side products.
Base-Mediated Elimination (The "Vinyl" Problem): The 2-bromoethyl group is highly susceptible to E2 elimination because the resulting double bond (3-vinylpyridine) is conjugated with the pyridine ring. Strong bases will destroy your starting material before the catalyst can act.
Catalyst Poisoning: The pyridine nitrogen is a Lewis base that can coordinate to Palladium(II), displacing ligands and arresting the catalytic cycle (the "stalled reaction" phenomenon).
Troubleshooting Guide (FAQ & Diagnostics)
Q1: I see a large spot on TLC that matches 3-vinyl-5-substituted pyridine. What happened?
Diagnosis:Base-Mediated E2 Elimination.
You likely used a base that is too strong (e.g.,
, , ) or a reaction temperature that is too high. The pyridine ring acts as an electron-withdrawing group (EWG), acidifying the protons at the -position of the ethyl chain.
Corrective Action: Switch to a mild, inorganic base. Anhydrous Tribasic Potassium Phosphate (
) or Cesium Carbonate () are the gold standards here. Avoid alkoxides entirely.
Reference: Strong bases promote rapid dehydrohalogenation in
-haloethyl pyridines due to thermodynamic conjugation [1].
Q2: My reaction stalls at 20% conversion. Adding more catalyst doesn't help.
Diagnosis:Catalyst Poisoning (N-Coordination).
The free nitrogen on the pyridine ring is binding to the Pd center, forming a stable, unreactive Pd(L)(Pyridine)Br(Ar) complex.
Corrective Action:
Increase Temperature: Higher temperatures (
) promote the dissociation of the pyridine ligand, freeing the catalyst.
Change Ligand: Use bulky, electron-rich ligands (e.g., XPhos , SPhos ) or chelating bis-phosphines (dppf ). These bind more tightly to Pd than the pyridine nitrogen does.
Pre-catalysts: Switch to precatalysts like XPhos Pd G3 which rapidly generate the active
species without requiring an induction period [2].
Q3: I am getting a mixture of the desired product and a "des-bromo" ethyl byproduct.
Diagnosis:
-Hydride Elimination.
The palladium inserted into the Alkyl-Br (side chain) instead of, or in addition to, the Ar-Br. Once Pd is on the alkyl chain, it rapidly undergoes -hydride elimination to form a vinyl species, which may then reduce or polymerize.
Corrective Action:
Ligand Selection: Use Pd(dppf)Cl2 . The large bite angle and chelating nature of dppf occupy the cis sites on the metal, geometrically inhibiting the planar transition state required for
-hydride elimination [3].
Kinetics: Keep the reaction time short. Ar-Br oxidative addition is kinetically faster than Alkyl-Br oxidative addition. Stop the reaction as soon as the Ar-Br is consumed.
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways. Your goal is to navigate Path A while suppressing Path B (Catalytic failure) and Path C (Base failure).
Caption: Kinetic competition between desired cross-coupling (Path A) and degradation pathways (Path B & C).
Optimized Experimental Protocol
This protocol prioritizes chemoselectivity and stability over raw reaction speed.
Solvent Addition: Add degassed Toluene and Water (4:1 ratio).
Critical: Oxygen promotes homocoupling and catalyst death. Sparge solvents with Argon for 15 mins prior to use.
Reaction: Seal the vial and heat to 80°C with vigorous stirring (1000 RPM).
Note: Biphasic reactions require high stir rates to ensure phase transfer.
Monitoring: Check HPLC/TLC at 2 hours .
If Ar-Br is consumed, STOP immediately . Prolonged heating after conversion increases the risk of the Pd attacking the alkyl bromide side chain.
Workup: Dilute with EtOAc, wash with water.
Purification Tip: If the vinyl impurity is present, it is often less polar. Use a gradient of Hexanes/EtOAc with 1%
to prevent streaking of the pyridine on silica.
Decision Logic for Optimization
Use this flow to diagnose specific failures in your current setup.
Caption: Diagnostic logic tree for isolating reaction failure modes.
References
National Institutes of Health (NIH). (2017). Palladium(I) Dimer Enabled Extremely Rapid and Chemoselective Alkylation of Aryl Bromides. Retrieved from [Link]
ChemEurope. (n.d.). Beta-hydride elimination: Mechanisms and Prevention. Retrieved from [Link]
Organic Chemistry Portal. (2007). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]
RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
Purification techniques for 3-Bromo-5-(2-bromoethyl)pyridine to remove isomers
This guide is structured as a specialized technical support resource for researchers working with 3-Bromo-5-(2-bromoethyl)pyridine . It addresses the specific challenges of purifying this intermediate, particularly focus...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a specialized technical support resource for researchers working with 3-Bromo-5-(2-bromoethyl)pyridine . It addresses the specific challenges of purifying this intermediate, particularly focusing on the removal of structural isomers (e.g., 1-bromoethyl regioisomers) and process-related impurities (e.g., vinyl elimination products).
Before attempting purification, you must accurately characterize the "isomers" present. In the synthesis of 3-Bromo-5-(2-bromoethyl)pyridine, users most frequently misidentify the elimination product as an isomer.
Q1: I see a "doublet" impurity in my proton NMR. Is this the 1-bromoethyl isomer?
A: It is possible, but unlikely if you used a hydroxy-to-bromide conversion route.
Scenario A (Radical Bromination): If you synthesized this via radical bromination of 3-bromo-5-ethylpyridine, the 1-bromoethyl isomer (benzylic-like position) is the thermodynamic product. It appears as a quartet around 5.2 ppm (CH-Br).
Scenario B (Alcohol Conversion): If you converted 3-bromo-5-(2-hydroxyethyl)pyridine using PBr
or CBr, the impurity is likely 3-bromo-5-vinylpyridine (elimination product). This shows distinctive vinylic protons (two doublets) between 5.5–6.8 ppm.
Scenario C (Ring Isomers): If your starting material was impure, you may have 2-bromo-5-(2-bromoethyl)pyridine . Check the aromatic region; 3,5-substitution shows a characteristic triplet/singlet pattern (meta-coupling), whereas 2,5-substitution shows ortho-coupling (d, J~8Hz).
Diagnostic Table: Chemical Shift Fingerprints (
H NMR in CDCl)
Species
Key Signal (Aliphatic)
Key Signal (Aromatic)
R (Hex/EtOAc 4:1)
Target: 3-Bromo-5-(2-bromoethyl)
Triplet ~3.6 ppm (CHBr)
Singlets/Meta ~8.5 ppm
0.45
Impurity: 1-Bromoethyl isomer
Quartet ~5.2 ppm (CHBr)
Singlets/Meta ~8.5 ppm
0.50
Impurity: Vinyl elimination product
Doublets 5.4, 5.9 ppm (=CH)
Shifted slightly upfield
0.65 (Non-polar)
Impurity: Hydroxy precursor
Triplet ~3.9 ppm (CHOH)
Similar to target
0.10 (Polar)
Chemical Purification Protocols
Chromatography is often insufficient for separating close isomers. We recommend a "Chemical Wash" pre-treatment.
Q2: How do I remove the vinyl impurity without degrading my product?
A: The vinyl species (3-bromo-5-vinylpyridine) is lipophilic and less basic than the target. Use a pH-Controlled Acid Extraction .
Mechanism: The 2-bromoethyl pyridine (pKa ~3-4) will protonate and move to the aqueous phase at pH 2-3. The vinyl impurity, often polymerized or less soluble due to conjugation effects, can be partially washed away in the organic phase or removed later due to significant R
differences.
Warning: Do not use strong bases (NaOH) during the recovery step, as this triggers E2 elimination of your target back to the vinyl impurity. Use saturated NaHCO
or KCO.
Q3: Can I use recrystallization to separate the ring isomers (2,5- vs 3,5-)?
A: Yes, but it depends on the solid state.
Brominated pyridines often form low-melting solids. If your mixture is an oil, convert it to the Hydrochloride Salt for recrystallization.
Dissolve crude oil in Et
O.
Bubble dry HCl gas or add 4M HCl in Dioxane.
The 3,5-isomer HCl salt often crystallizes more readily from Isopropanol/Et
O than the 2,5-isomer due to symmetry packing.
Step-by-Step Purification Workflows
Protocol A: The "Cold Column" Technique (For Vinyl/Isomer Removal)
Standard silica columns often generate heat (heat of adsorption), promoting elimination. This protocol mitigates that risk.
Stationary Phase: Neutralized Silica Gel (Pre-wash silica with 1% Et
N in Hexane, then flush with Hexane). Note: The base prevents acid-catalyzed rearrangement, but must be dilute.
Eluent: Hexane:Ethyl Acetate (Gradient 100:0
80:20).
Loading: Load sample as a liquid (DCM solution) rather than dry-loading on silica, which can cause local heating.
Flow Rate: High flow rate is preferred to minimize residence time.
If you have the 1-bromoethyl isomer (benzylic), it is far more reactive toward solvolysis than the target 2-bromoethyl (primary).
Dissolve mixture in Acetone:Water (9:1) .
Stir at 40°C for 2 hours .
The 1-bromoethyl isomer hydrolyzes to the alcohol (highly polar).
The target 2-bromoethyl remains largely intact.
Run a short silica plug; the alcohol sticks to the baseline, the target elutes.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Caption: Decision tree for selecting purification method based on specific impurity profile.
Frequently Asked Questions (FAQs)
Q: My compound turns black/brown upon standing. Is it decomposing?A: Yes. Alkyl bromides on pyridine rings are "self-quaternizing." The pyridine nitrogen of one molecule attacks the alkyl bromide of another, forming a pyridinium salt polymer.
Solution: Store the compound as a free base only in dilute solution (e.g., in DCM) at -20°C, or convert it to the Hydrobromide salt which is stable indefinitely as a solid [1].
Q: Can I distill this compound?A: Only under high vacuum (<0.5 mmHg). The boiling point is predicted to be >120°C at reduced pressure. Prolonged heating promotes elimination to the vinyl pyridine. Kugelrohr distillation is preferred over fractional distillation to minimize thermal history.
Q: Why is the yield low after silica chromatography?A: Pyridines stick to acidic silanols on silica gel.
Fix: Always add 1% Triethylamine (Et
N) to your eluent system. This blocks the silanol sites and allows the pyridine to elute freely, improving mass recovery significantly [2].
References
Synthesis of 3-bromo-5-methylpyridine (Precursor Handling) . ChemicalBook & Patent Literature. Describes the stability of brominated pyridine salts vs free bases.
Purification of Pyridine Derivatives . University of Rochester. General guide on solvent selection and amine additives for chromatography of basic heterocycles.
Reactivity of 3-(2-bromoethyl)pyridines . Organic Syntheses. Analogous procedures for handling reactive pyridine alkyl halides and preventing polymerization.
Troubleshooting
Overcoming steric hindrance in 3,5-disubstituted pyridine synthesis
Topic: Overcoming Steric Hindrance in Pyridine Functionalization Introduction: The 3,5-Steric Paradox Welcome to the Advanced Heterocycle Synthesis Support Center. You are likely here because standard Suzuki or Negishi c...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Steric Hindrance in Pyridine Functionalization
Introduction: The 3,5-Steric Paradox
Welcome to the Advanced Heterocycle Synthesis Support Center.
You are likely here because standard Suzuki or Negishi conditions have failed. The 3,5-positions of the pyridine ring present a unique "Steric Paradox":
Electronic Favorability: Unlike the electron-deficient 2,4,6-positions, the 3,5-positions are electronically similar to benzene, theoretically making them amenable to electrophilic substitution.
Steric/Coordination Hostility: In practice, the proximity to the nitrogen lone pair (if 2,6-unsubstituted) or the "buttressing effect" of existing substituents creates a crowded environment that stalls the catalytic cycle—specifically at the oxidative addition or reductive elimination stages.
This guide moves beyond standard protocols to high-energy catalytic systems and de novo construction strategies designed specifically for sterically encumbered substrates.
Module 1: The "Engine" – Ligand Design for Cross-Coupling
Status: Recommended for late-stage diversification of 3,5-dihalopyridines.
Standard ligands (
, dppf) fail here because they lack the bulk to force reductive elimination of crowded product and the electron richness to facilitate oxidative addition into electron-neutral 3,5-C-X bonds.
The Solution: NHC and Dialkylbiaryl Phosphines
Switch to Pd-PEPPSI-IPr or Buchwald G3/G4 precatalysts. These systems form mono-ligated Pd(0) species that are highly active.
Comparative Ligand Performance Table
Ligand / Catalyst
Steric Bulk (%)
Electronic Character
Best Use Case
Pd-PEPPSI-IPr
High (>35%)
Strong -donor (NHC)
Gold Standard. Extremely hindered couplings; highly stable to air/moisture.
XPhos Pd G4
High
Electron-rich Phosphine
Excellent for converting 3,5-chlorides or tosylates.
Medium-High
Very Electron-rich
Good for simple bulky substrates, but often pyrophoric/unstable.
Low
Neutral
Avoid. Ineffective for hindered 3,5-systems.
Standard Operating Procedure: Pd-PEPPSI-IPr Coupling
Use this protocol for coupling bulky boronic acids to 3,5-dibromopyridine.
Charge: In a glovebox or under Ar, add 3,5-dibromopyridine (1.0 equiv), Boronic Acid (2.5 equiv), and Pd-PEPPSI-IPr (2.0 mol%).
Base: Add finely ground
(3.0 equiv). Note: Weak bases like carbonate are preferred over phosphate to prevent protodeboronation of hindered boronic acids.
Solvent: Add anhydrous Dioxane or THF (0.2 M concentration).
Activation: Heat to 60–80°C. The "throw-away" pyridine ligand on the PEPPSI catalyst dissociates, activating the Pd-NHC core.
Workup: Filter through Celite to remove Pd black; concentrate and purify via flash chromatography (EtOAc/Hexanes).
Module 2: The "Shortcut" – C-H Activation Strategies
Status: Recommended for functionalizing the 3,5-positions when the 2,6-positions are blocked or to avoid halogenation steps.
Iridium-catalyzed C-H borylation is sterically directed.[1] In pyridines, the catalyst is repelled by the nitrogen lone pair (and any C2/C6 substituents), naturally funneling activation to the C3/C5 positions.
Mechanism & Regioselectivity
The active species, typically
with a bipyridine ligand, reacts at the least sterically hindered C-H bond.
Figure 1: Decision logic for Iridium-catalyzed regioselectivity. To hit C3/C5, C4 must be blocked or the ligand (dtbpy) must be sufficiently bulky to disfavor C4 attack if flanked by substituents.
Protocol: Ir-Catalyzed 3,5-Borylation
Reference: Hartwig & Miyaura Methodologies
Mix: In a sealed tube, combine substrate (1.0 equiv),
(1.5 equiv), (1.5 mol%), and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine, 3.0 mol%).
Solvent: Use THF or run neat (solvent-free) if the substrate is a liquid.
Conditions: Heat at 80°C for 4-16 hours.
Note: The resulting boronic ester is often stable enough for silica chromatography but can be used directly in a subsequent Suzuki coupling (One-Pot).
Module 3: The "Architect" – De Novo Ring Construction
Status: Critical when substituents are t-Butyl or larger, making coupling impossible.
If the steric bulk is too high for Pd-catalysis, you must build the ring with the substituents already in place.
Strategy: Cyclocondensation (The Kröhnke/Hantzsch Modification)
Using vinamidinium salts or chalcones allows for the assembly of the pyridine core.
Workflow:
React a ketone with an ammonium source (e.g.,
) and an -unsaturated ketone (chalcone).
Liebeskind Pyridine Synthesis: Uses hetero-Diels-Alder reactions or organometallic cyclizations to fuse the ring.
Benefit: The C-C bonds are formed before the aromaticity locks the system, avoiding the high energy barrier of forcing groups onto a rigid ring.
Module 4: Troubleshooting & FAQs
Q: My Suzuki coupling yields <10% product. The starting material is consumed, but I see de-halogenated pyridine. Why?
A: The "Protodehalogenation" Trap.
Cause: The oxidative addition occurred, but the transmetallation was too slow due to sterics. The Pd(II) intermediate underwent
-hydride elimination (from alkyl groups) or abstracted a hydride from the solvent, followed by reductive elimination of Ar-H.
Fix:
Switch Solvent: Move from alcohols/THF to Toluene or Dioxane (non-protic).
Increase Concentration: High concentration forces the bimolecular transmetallation step to compete better with unimolecular side reactions.
Use Pd-PEPPSI: The NHC ligand stabilizes the Pd(II) species, preventing rapid decomposition.
Q: I am trying to couple a 2,6-disubstituted-3,5-dibromopyridine, but the catalyst dies immediately (Pd black formation).
A: Nitrogen Poisoning.
Cause: The pyridine nitrogen is electron-rich and unhindered enough (or the catalyst is small enough) to coordinate to Pd, displacing the phosphine/NHC ligand and killing the active species.
Fix:
Pre-complex the N: Add a Lewis Acid (e.g.,
) to tie up the pyridine nitrogen before adding the Pd catalyst.
Use Bulky Ligands:XPhos or IPr are too bulky to allow the pyridine nitrogen to displace them easily.
Q: During C-H borylation, I get a mixture of 3- and 4-borylated products.
A: Insufficient Steric Guidance.
Cause: Your C2/C6 substituents are not large enough to force the Ir-catalyst exclusively to the meta (C3/C5) position, or you are using a small ligand (bpy) instead of dtbpy .
Fix: Switch to dtbpy (di-tert-butyl-bipyridine). The t-butyl wings on the ligand create a "pocket" that clashes with the C4 position if it is flanked by substituents, pushing the reaction to the more accessible C3/C5 sites.
References
Pd-PEPPSI-IPr Development: Organ, M. G., et al. "Rational catalyst design: the benefits of pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI)."[2] Chemistry – A European Journal, 2006.
Buchwald Ligands (XPhos/SPhos): Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008.
Ir-Catalyzed Borylation: Ishiyama, T., & Miyaura, N. "Iridium-catalyzed C-H borylation of arenes and heteroarenes." Chemical Record, 2004.
Steric Control in Borylation: Liskey, C. W., & Hartwig, J. F. "Iridium-Catalyzed C–H Borylation of Pyridines." Journal of the American Chemical Society, 2012.[3][4]
De Novo Synthesis (Review): Hill, M. D. "Recent Strategies for the De Novo Synthesis of Pyridines." Chemistry – A European Journal, 2010.
1H NMR interpretation and peak assignment for 3-Bromo-5-(2-bromoethyl)pyridine
Executive Summary 3-Bromo-5-(2-bromoethyl)pyridine is a critical bifunctional scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its utility lies in the orthogonal reactivity of the a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Bromo-5-(2-bromoethyl)pyridine is a critical bifunctional scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its utility lies in the orthogonal reactivity of the aryl bromide (Suzuki/Buchwald coupling) and the alkyl bromide (nucleophilic substitution).
This guide provides a technical breakdown of the 1H NMR spectral assignment for this compound, offering a comparative analysis against its key synthetic precursors and potential impurities. By defining specific chemical shift boundaries and coupling constants, this document serves as a self-validating protocol for confirming structural identity and purity.
Structural Analysis & Theoretical Assignment
The molecule consists of a 3,5-disubstituted pyridine ring and a bromoethyl side chain. The lack of symmetry renders all aromatic protons magnetically non-equivalent.
Proton Environment Classification[1]
Aromatic Region (
7.5 – 9.0 ppm): Three distinct protons (H2, H4, H6). H2 and H6 are -to-nitrogen, appearing most downfield. H4 is -to-nitrogen, appearing upfield relative to H2/H6.
Aliphatic Region (
3.0 – 4.0 ppm): The ethyl chain forms an (or depending on resolution) spin system, appearing as two distinct triplets.
Predicted Chemical Shifts & Coupling Constants
Based on substituent chemical shift increments (SCS) and analogous 3,5-disubstituted pyridine data.
Proton Label
Position
Type
Approx. Shift (, ppm)*
Multiplicity
Value (Hz)
Structural Logic
H2
C2
Ar-H
8.55 – 8.65
Doublet (d)
Deshielded by N and adjacent Br (inductive effect).
H6
C6
Ar-H
8.40 – 8.50
Doublet (d)
Deshielded by N; less deshielded than H2 (alkyl vs Br).
H4
C4
Ar-H
7.80 – 7.90
dd (or t)
Shielded relative to H2/H6; couples to both.
H
Side Chain
3.55 – 3.65
Triplet (t)
Deshielded by direct attachment to Br.
H
Side Chain
3.10 – 3.20
Triplet (t)
Benzylic-like position; shielded relative to H.
*Note: Shifts referenced to CDCl3 (
7.26). Values may shift 0.1 ppm depending on concentration and water content.
Comparative Analysis: Target vs. Impurities
In synthesis, this compound is often derived from 3-bromo-5-methylpyridine (via radical bromination or lithiation) or 3-bromo-5-(2-hydroxyethyl)pyridine (via Appel reaction/PBr3). Distinguishing the product from these species is critical.
Scenario A: Product vs. Starting Material (Methyl Precursor)
The most common impurity is unreacted 3-bromo-5-methylpyridine.
Feature
Target: 3-Bromo-5-(2-bromoethyl)pyridine
Impurity: 3-Bromo-5-methylpyridine
Diagnostic Action
Aliphatic Signal
Two Triplets (3.1 & 3.6 ppm)
One Singlet (~2.35 ppm)
Check 2.0–2.5 ppm region for singlet.
Integration
2H : 2H ratio
3H singlet
Integration of aliphatic region confirms conversion.
Scenario B: Product vs. Hydroxy Intermediate
If synthesized from the alcohol, incomplete bromination is a risk.
Feature
Target (Bromoethyl)
Precursor (Hydroxyethyl)
Diagnostic Action
Terminal CH2
~3.60 ppm ()
~3.90 ppm ()
Look for downfield shift of the triplet.
OH Signal
Absent
Broad singlet (variable, 2-4 ppm)
D2O shake cancels the OH peak.
Scenario C: Product vs. Vinyl Elimination Product
Under basic conditions or high heat, HBr elimination yields 3-bromo-5-vinylpyridine .
Feature
Target (Bromoethyl)
Impurity (Vinyl)
Diagnostic Action
Olefinic Region
Silent (5.0 – 7.0 ppm)
Distinct ABX System
Look for doublets at ~5.4 & ~5.9 ppm and dd at ~6.7 ppm.
Aliphatic Region
Two Triplets
Absent
Disappearance of 3.0-4.0 ppm signals indicates elimination.
To ensure accurate assignment and separation of the H2/H6 signals (which can overlap in low-field instruments), follow this protocol.
Materials
Solvent: Chloroform-d (
, 99.8% D) + 0.03% v/v TMS.
Alternative: DMSO-
if solubility is an issue (expect aromatic peaks to shift downfield by ~0.2-0.4 ppm).
Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).
Sample Mass: 5–10 mg for proton NMR.
Step-by-Step Workflow
Preparation: Dissolve 10 mg of sample in 0.6 mL
. Ensure the solution height is at least 4.5 cm.
Shimming: Auto-shim followed by manual gradient shimming on Z-axis. Line width at half-height (LB) should be < 0.5 Hz on the TMS peak.
Acquisition Parameters:
Pulse Angle: 30° (to prevent saturation).
Relaxation Delay (
): 2.0 seconds (Critical for accurate integration of aromatic protons).
Scans: 16 (minimum) to 64.
Spectral Width: -2 to 14 ppm.
Processing:
Exponential Multiplication: LB = 0.3 Hz.
Baseline Correction: Polynomial (Bernstein) fit.
Referencing: Set TMS to 0.00 ppm or residual
to 7.26 ppm.
Decision Logic for Purity Assessment
The following diagram illustrates the logical flow for assessing the success of the synthesis based on 1H NMR data.
Figure 1: Logic gate for interpreting the reaction outcome of 3-bromo-5-(2-bromoethyl)pyridine synthesis.
References
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) - Pyridine Derivatives.
[Link]
SpectraBase (Wiley). 1H NMR of 3-Bromo-2-ethoxypyridine (Analogous Splitting Patterns).
[Link]
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176-2179.
[Link]
Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of Bromoethyl Pyridines
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of bromoethyl pyridines. As critical intermediates in pharmaceutical synthesis, the a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of bromoethyl pyridines. As critical intermediates in pharmaceutical synthesis, the accurate determination of their purity, particularly the separation of positional isomers and potential degradation products, is paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1] This document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, grounding the protocols in established regulatory and scientific principles.
The Analytical Challenge: Separating Bromoethyl Pyridine Isomers
Bromoethyl pyridines (existing as 2-, 3-, and 4-isomers) present a unique analytical challenge. Their basic nature, stemming from the nitrogen atom in the pyridine ring (pKa typically between 5 and 6), often leads to undesirable interactions with standard silica-based HPLC columns.[2] This can result in poor peak shape (tailing), which compromises resolution and the accuracy of impurity quantification. The primary goal is to develop a robust, selective, and efficient method capable of separating the main isomer from its positional counterparts and any process-related impurities or degradants.
Pillar 1: Strategic Method Development - A Quality-by-Design (QbD) Approach
A systematic, science-based approach is essential for developing a reliable HPLC method.[3][4] This guide compares three common reversed-phase columns, exploring how stationary phase chemistry and mobile phase composition can be manipulated to achieve optimal separation. Our development strategy is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) for method validation and Q14 for analytical procedure development, ensuring the final method is fit for its intended purpose.[5][6]
Caption: High-level workflow for HPLC method development.
Pillar 2: The Experimental Comparison - Stationary and Mobile Phase Strategy
The core of this guide is a direct comparison of three distinct reversed-phase stationary phases, each offering unique interaction mechanisms.
Table 1: Comparison of HPLC Stationary Phases
Column Type
Particle Size (µm)
Dimensions (mm)
Key Interaction Mechanism
Ideal For
Workhorse C18
5
4.6 x 150
Hydrophobic interactions
General-purpose separation of non-polar to moderately polar compounds.[7]
Phenyl-Hexyl
5
4.6 x 150
Hydrophobic & π-π interactions
Aromatic and heterocyclic compounds, offering alternative selectivity.[2][8]
Polar-Embedded
5
4.6 x 150
Hydrophobic interactions & silanol shielding
Reducing peak tailing for basic compounds without mobile phase additives.[2]
Mobile Phase Optimization: The Key to Selectivity and Peak Shape
The mobile phase was systematically optimized for each column. The most critical parameter for analyzing basic compounds like bromoethyl pyridines is pH control.
pH Adjustment: By operating at a pH of approximately 3.0 (well below the analyte's pKa), the pyridine nitrogen is protonated. This minimizes interactions with acidic residual silanol groups on the silica surface, which are a primary cause of peak tailing.[2] A 0.1% formic acid solution was found to be an effective, MS-compatible pH modifier.
Organic Modifier: Acetonitrile was chosen over methanol as it generally provides better peak efficiency and lower backpressure.
Gradient Elution: A gradient elution was employed to ensure adequate retention of early-eluting polar impurities while enabling timely elution of the more hydrophobic main components.
Pillar 3: Comparative Data & Performance Analysis
Each column was evaluated under optimized conditions using a sample containing 2-, 3-, and 4-bromoethyl pyridine. The performance was judged based on critical chromatographic parameters as defined by the United States Pharmacopeia (USP).[9]
Table 2: Performance Comparison of HPLC Methods for Bromoethyl Pyridine Analysis
Parameter
Method 1: C18 Column
Method 2: Phenyl-Hexyl Column
Method 3: Polar-Embedded Column
Acceptance Criteria (Typical)
Resolution (Rs) between 2- and 3-isomers
1.4
2.8
1.9
Rs > 1.5
USP Tailing Factor (Tf) for 4-isomer
1.8
1.2
1.1
0.8 ≤ Tf ≤ 1.5
Theoretical Plates (N) for main peak
3500
6200
5500
N > 2000
Total Analysis Time (min)
20
20
20
As short as possible
Discussion of Results
Workhorse C18: While functional, this column exhibited significant tailing for the basic analytes (Tf = 1.8) and offered the lowest resolution between the critical isomer pair. This performance is common for standard C18 phases when analyzing basic compounds without specific mobile phase additives like triethylamine.[2][10]
Polar-Embedded Column: This column showed a marked improvement in peak shape (Tf = 1.1), confirming its effectiveness in shielding silanol interactions. The resolution was acceptable and superior to the standard C18.
Phenyl-Hexyl Column: This stationary phase provided the best overall performance. It delivered the highest resolution (Rs = 2.8) and efficiency (N = 6200), coupled with excellent peak symmetry (Tf = 1.2). The superior separation is attributed to the dual retention mechanism involving both hydrophobic and π-π interactions between the phenyl rings of the stationary phase and the aromatic pyridine ring of the analytes.[8]
Based on this data, the Phenyl-Hexyl column provides the most robust and selective method for the purity analysis of bromoethyl pyridines.
Recommended Experimental Protocol (Based on Phenyl-Hexyl Column)
This protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis.[11]
Instrumentation
HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.[1][11]
Chromatographic Conditions
Parameter
Setting
Column
Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient Program
0 min (10% B) → 15 min (80% B) → 17 min (80% B) → 17.1 min (10% B) → 20 min (10% B)
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the bromoethyl pyridine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.
System Suitability Test (SST)
Inject the standard solution five replicate times. The system is deemed ready for analysis if the following criteria are met:
Relative Standard Deviation (%RSD): The %RSD for the peak area of the main peak is not more than 2.0%.[12]
Tailing Factor (Tf): The tailing factor for the main peak is between 0.8 and 1.5.[1]
Theoretical Plates (N): The plate count is not less than 2000.[1]
Method Validation: Ensuring Trustworthiness
The finalized method must undergo formal validation according to ICH Q2(R2) guidelines to prove it is fit for purpose.[6][13] This process establishes the method's trustworthiness and scientific integrity.
Caption: Key validation parameters for a purity method.
Specificity: The method's ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradants, or isomers, must be demonstrated. This is typically achieved through forced degradation studies (exposing the sample to acid, base, oxidative, thermal, and photolytic stress) to ensure that all resulting degradation peaks are well-separated from the main analyte peak.[3][12][14]
Linearity, Accuracy, and Precision: These parameters are evaluated across a range of concentrations to demonstrate the method's quantitative capabilities.
LOD & LOQ: The limits of detection and quantitation are established to define the lowest concentration of an impurity that can be reliably detected and quantified, respectively.[14]
Conclusion
This comparative guide demonstrates that for the purity analysis of bromoethyl pyridines, a Phenyl-Hexyl stationary phase coupled with a low-pH mobile phase provides a superior chromatographic solution. This method delivers excellent resolution, efficiency, and peak symmetry, overcoming the common challenges associated with analyzing basic pyridine compounds. By grounding our experimental design in scientific principles and adhering to regulatory frameworks like those from the ICH, we have developed a robust and reliable method suitable for quality control in a pharmaceutical development setting.
References
ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
USP-NF 〈621〉 Chromatography. (2023, November 1).
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
General Chapters: <621> CHROMATOGRAPHY - uspbpep.com.
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
Revisions per USP 621 - Agilent.
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System - Waters Corporation.
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. (2026, January 16).
HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. (2024, August 12).
HPLC Methods for analysis of Pyridine - HELIX Chromatography.
Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. (2026, January 12).
Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine - Inter-Research Science Publisher. (2025, March 31).
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics | Semantic Scholar.
Pyridine - SIELC Technologies.
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2025, August 6).
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC.
Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2022, February 15).
A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods - Benchchem.
Separation of Pyridine, 2-bromo-5-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
Separation of 2-Bromopyridine on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16).
Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and I. (2023, March 18).
HPLC Column for Structual Isomers.
A Well-Written Analytical Procedure for Regulated HPLC Testing | LCGC International. (2024, October 15).
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using qu - ResearchGate.
Chromatography Method Development For Impurity Analysis And Degradation - IJCRT.org. (2024, November 11).
HPLC Testing Procedure - Phenomenex.
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal.
2-bromomethyl pyridine into 2-pyridine methanol - ResearchGate. (2013, March 21).
Bioactivity Comparison of Pyridine Linkers in Fragment-Based Drug Design
[1] Executive Summary: The "N-Scan" Strategic Advantage In Fragment-Based Drug Design (FBDD), the transition from a phenyl linker to a pyridine linker—often termed the "N-Scan" —is a high-impact bioisosteric replacement...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "N-Scan" Strategic Advantage
In Fragment-Based Drug Design (FBDD), the transition from a phenyl linker to a pyridine linker—often termed the "N-Scan" —is a high-impact bioisosteric replacement strategy. While benzene rings provide structural rigidity and hydrophobic bulk, they often suffer from poor aqueous solubility and metabolic liability. Pyridine linkers retain the aromatic geometry of benzene but introduce a nitrogen atom that fundamentally alters the electronic and physicochemical landscape of the fragment.[1]
This guide objectively compares pyridine linkers against their carbon-based counterparts, providing experimental evidence for their superior utility in optimizing Ligand Efficiency (LE) , Lipophilic Ligand Efficiency (LLE) , and Metabolic Stability .
Physicochemical & Bioactivity Comparison
The incorporation of a pyridine nitrogen into a linker scaffold induces specific shifts in molecular properties. The table below summarizes these changes based on aggregate medicinal chemistry data.
Table 1: Pyridine vs. Phenyl Linker Properties
Feature
Phenyl Linker (Benzene)
Pyridine Linker (Azabenzene)
Impact on Drug Design
Electronic Nature
Electron-rich (-system)
Electron-deficient (-deficient)
Pyridine is less prone to oxidative metabolism (CYP450) at the ring carbons.[1]
H-Bonding
None (Hydrophobic only)
H-Bond Acceptor (N lone pair)
Enables specific directional interactions (e.g., with kinase hinge regions).
LogP (Lipophilicity)
High (Increases LogP)
Moderate (Lowers LogP by ~0.6–0.9)
Improves aqueous solubility; critical for high-concentration fragment screening.
Solubility
Low
High
Reduces aggregation false positives in NMR/SPR assays.
Metabolic Liability
High (Epoxidation/Hydroxylation)
Low (Deactivated ring)
Pyridine nitrogen reduces electron density, protecting the ring from electrophilic metabolic attack.
The following diagram illustrates the decision-making pathway when employing pyridine linkers to resolve specific liability issues in fragment hits.
Figure 1: The "N-Scan" decision tree for optimizing phenyl-based fragment hits using pyridine bioisosteres.
Case Study: Metabolic Stability (Ivosidenib)
In the development of IDH1 inhibitors, the initial phenyl-containing leads exhibited high CYP3A4 induction (via PXR activation).[1]
Modification: Replacing a fluorophenyl ring with a pyridine ring.
Mechanism: The pyridine nitrogen reduced the lipophilicity (LogD) and altered the electronic surface potential, significantly reducing affinity for the PXR nuclear receptor.
Outcome: This switch was pivotal in the discovery of Ivosidenib , balancing potency with metabolic stability [1].
Case Study: Kinase Hinge Binding (Vemurafenib/Selpercatinib)
Pyridine and pyrazolopyridine scaffolds are ubiquitous in kinase inhibitors because the ring nitrogen can serve as a critical H-bond acceptor for the backbone NH of the kinase hinge region.
Comparison: A phenyl ring at this position would rely solely on hydrophobic Van der Waals interactions.
Data: Transitioning from a carbocyclic core to a pyridine/pyrimidine core often improves IC50 values from the micromolar (
M) to nanomolar (nM) range due to the enthalpic gain of the hydrogen bond [2].
Experimental Protocols for Pyridine Fragment Libraries
Testing pyridine-based fragments requires specific biophysical protocols due to their unique solubility and binding kinetics.
SPR is the "Gold Standard" for primary screening of pyridine fragments due to its sensitivity to low-affinity (
in mM range) interactions.
Objective: Identify binders and determine binding kinetics (
).
Sensor Chip Preparation:
Use a CM5 or Series S sensor chip.
Immobilize the target protein to a level of 3,000–5,000 RU (higher density is required for low-MW fragments).
Critical Step: Ensure the reference channel is immobilized with a null-protein (e.g., BSA) or deactivated ethanolamine to subtract non-specific binding, which can be higher for nitrogen-heterocycles.
Sample Preparation:
Dissolve pyridine fragments in 100% DMSO to 100 mM.
Dilute to a final screening concentration of 50–200 µM in running buffer (PBS-P+ or HEPES).
Solubility Check: Pyridines are generally soluble, but ensure final DMSO concentration is matched exactly (e.g., 2%) in both running buffer and sample to prevent "bulk refractive index" jumps.
Injection Cycle:
Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.
Contact Time: 30–60 seconds (rapid equilibrium is expected).
Dissociation Time: 60 seconds.
Wash: 50% DMSO pulse if "sticky" compounds are suspected.
Data Analysis:
Apply Solvent Correction (DMSO calibration curve) to adjust for bulk refractive index mismatches.
Fit data to a 1:1 Steady State Affinity model to derive
.
Protocol B: Ligand-Observed NMR (STD-NMR)
NMR is used to validate SPR hits and confirm that the binding is driven by the specific pyridine moiety.
Objective: Confirm binding epitope (which part of the molecule touches the protein).
Sample Setup:
Protein: 5–10 µM target protein in deuterated buffer (
or phosphate buffer).
Ligand: 200–500 µM pyridine fragment (Ligand:Protein ratio of ~50:1).
Note: Pyridine protons appear in the distinct aromatic region (7.0–9.0 ppm), making them easy to track.
Pulse Sequence (STD):
Acquire a Reference Spectrum (irradiation far from protein signals, e.g., 30 ppm).
Acquire a Saturation Spectrum (irradiation on protein resonances, e.g., 0.5 ppm or -1.0 ppm).
Interleaved Acquisition: Alternate scans to minimize artifacts.
Analysis:
Subtract Saturation from Reference spectrum.
Positive Result: Signals corresponding to the pyridine ring appearing in the difference spectrum indicate magnetization transfer from protein to ligand (binding event).
Epitope Mapping: The proton showing the strongest STD signal is in closest contact with the protein surface.
Synthesis & Optimization Workflow
Once a pyridine hit is validated, the "Fragment Growing" phase begins. The following diagram details the chemical space exploration.
Figure 2: Synthetic growth strategies for pyridine fragments. The electron-deficient nature of pyridine allows unique Nucleophilic Aromatic Substitution (SNAr) at the 2- and 4-positions, a reaction pathway unavailable to phenyl linkers.
References
PharmaBlock. (2022). Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch. Retrieved from
Halder, P., et al. (2024).[2] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.[2] Retrieved from
Miura, T. (2011). Fragment screening by SPR/NMR. The Pharmaceutical Society of Japan. Retrieved from
Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry. Retrieved from
Mykhailiuk, P. (2022). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. Retrieved from
A Senior Application Scientist's Guide to Regioselective Functionalization of 3-Bromo-5-(2-bromoethyl)pyridine
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine ring, in particular, is a privileged...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine ring, in particular, is a privileged structure found in numerous therapeutic agents. The molecule 3-Bromo-5-(2-bromoethyl)pyridine presents a compelling synthetic challenge and opportunity: it possesses two distinct bromine substituents with differing chemical reactivity. This guide provides an in-depth comparison of methodologies to achieve regioselective functionalization at either the C3-aryl bromide or the ethyl bromide, supported by established chemical principles and analogous experimental data.
The Strategic Importance of Regioselectivity
The ability to selectively modify one bromine atom in the presence of the other on the 3-Bromo-5-(2-bromoethyl)pyridine scaffold is of paramount importance. This differential functionalization allows for the sequential introduction of diverse chemical moieties, enabling the exploration of a wider chemical space in the pursuit of novel drug candidates. For instance, the aryl bromide at the C3 position is an ideal handle for introducing aromatic or heteroaromatic groups via cross-coupling reactions, which can be crucial for modulating interactions with biological targets. Conversely, the bromoethyl side chain offers a site for the introduction of various nucleophiles, allowing for the attachment of solubilizing groups, pharmacophores, or linkers for conjugation.
Mechanistic Insights into Differential Reactivity
The key to the regioselective functionalization of 3-Bromo-5-(2-bromoethyl)pyridine lies in the inherent differences in the chemical nature of the two carbon-bromine bonds.
The C3-Aryl Bromide (sp²-hybridized carbon): This bromine atom is attached to an sp²-hybridized carbon of the pyridine ring. This bond is generally more reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Myaura or Sonogashira reactions. The mechanism of these reactions involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, a step that is more facile for aryl halides than for alkyl halides.
The Ethyl Bromide (sp³-hybridized carbon): This bromine is attached to an sp³-hybridized carbon. This alkyl bromide is less reactive in palladium-catalyzed cross-coupling reactions under standard conditions. However, it is more susceptible to nucleophilic substitution reactions (S_N2 type) where a nucleophile directly displaces the bromide ion. Aryl halides are generally unreactive towards nucleophilic substitution unless the ring is activated by strong electron-withdrawing groups.[1]
This differential reactivity forms the basis for the selective functionalization strategies outlined below.
Comparative Guide to Regioselective Functionalization
The choice of reaction conditions dictates the site of functionalization. Below is a comparative guide to achieving selectivity for either the C3-aryl bromide or the ethyl bromide.
Reaction Type
Target Position
Reagents & Catalysts
Key Mechanistic Principle
Expected Outcome
Palladium-Catalyzed Cross-Coupling
C3-Aryl Bromide
Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄)
Higher reactivity of aryl bromide in oxidative addition to Pd(0).
Selective formation of a C-C bond at the C3 position.
Higher susceptibility of the alkyl bromide to S_N2 attack.[3]
Selective formation of a new bond at the ethyl side chain.
Experimental Protocols
The following are detailed, step-by-step methodologies for the selective functionalization of 3-Bromo-5-(2-bromoethyl)pyridine. These protocols are based on established procedures for similar substrates and are expected to provide high regioselectivity.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position
This protocol describes the selective reaction of the aryl bromide with an arylboronic acid, leaving the ethyl bromide intact. The procedure is adapted from a similar synthesis of pyridine derivatives.[4]
dot
Caption: Workflow for selective Suzuki-Miyaura coupling.
To a Schlenk flask, add 3-Bromo-5-(2-bromoethyl)pyridine, the arylboronic acid, and potassium phosphate.
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
Stir the reaction mixture at 85-95 °C for 15 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-5-(2-bromoethyl)pyridine.
Protocol 2: Selective Sonogashira Coupling at the C3-Position
This protocol details the selective coupling of the aryl bromide with a terminal alkyne. This method is adapted from a procedure for the Sonogashira coupling of brominated cyanopyridines.[5]
dot
Caption: Workflow for selective Sonogashira coupling.
To a Schlenk flask, add 3-Bromo-5-(2-bromoethyl)pyridine, Pd(PPh₃)₄, and CuI.
Evacuate and backfill the flask with an inert gas three times.
Add anhydrous THF and triethylamine (typically a 2:1 ratio).
Add the terminal alkyne dropwise to the stirred solution.
Stir the reaction mixture at room temperature for 16 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the 3-alkynyl-5-(2-bromoethyl)pyridine.
Protocol 3: Selective Nucleophilic Substitution at the Ethyl Bromide Position
This protocol describes a classic S_N2 reaction at the bromoethyl side chain, leaving the aryl bromide untouched. The synthesis of 3-bromo-5-(2-azidoethyl)pyridine is provided as a representative example.
dot
Caption: Workflow for selective nucleophilic substitution.
Materials:
3-Bromo-5-(2-bromoethyl)pyridine (1.0 eq)
Sodium azide (NaN₃) (1.2 eq)
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
Dissolve 3-Bromo-5-(2-bromoethyl)pyridine in anhydrous DMF in a round-bottom flask.
Add sodium azide to the solution in one portion.
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
Once the starting material is consumed, pour the reaction mixture into water.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure. The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Conclusion
The regioselective functionalization of 3-Bromo-5-(2-bromoethyl)pyridine is a readily achievable synthetic goal through the judicious choice of reaction conditions. The enhanced reactivity of the C3-aryl bromide in palladium-catalyzed cross-coupling reactions allows for its selective modification, while the susceptibility of the ethyl bromide to nucleophilic attack provides an orthogonal handle for further derivatization. This guide provides a framework for researchers to confidently approach the synthesis of novel pyridine-based compounds with diverse functionalities, accelerating the discovery of new therapeutic agents.
References
Quora. (2023, May 7). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?[Link]
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]
Filo. (2025, May 4). Reaction when 3 bromo pyridine is heated with NaNH2. [Link]
The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848. [Link]
Wang, C., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1285-1293. [Link]
Fox, B. A., & Threlfall, T. L. (1963). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 43, 22. [Link]
Lowe, J. A., et al. (1995). U.S. Patent No. 5,436,344. U.S.
Razafindrainibe, F., et al. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ChemistryOpen, 7(1), 83-86. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Krassowska-Swiebocka, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2378-2387. [Link]
Stokes, B. J., et al. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11408-11411. [Link]
Stanetty, P., & Mihovilovic, M. D. (2000). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. The Journal of Organic Chemistry, 65(23), 7876-7879. [Link]
Chen, X., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. Eureka. [Link]
Artiglia, L., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15465-15476. [Link]
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. digitalcommons.library.tmc.edu. [Link]
Guo, J., et al. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Synthetic Communications, 45(2), 203-207. [Link]
McWilliam, A. S., et al. (2007). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2461. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Crystal Structure Analysis of 3-Bromo-5-(2-bromoethyl)pyridine Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Bromo-5-(2-bromoethyl)pyridine (BBEP) is a critical bifunctional intermediate in the synthesis of nicotinic acetylcholine receptor ligands and complex heterocyclic scaffolds. Its dual-halogenated nature—possessing both an aromatic bromide (aryl-Br) and an aliphatic bromide (alkyl-Br)—presents unique challenges and opportunities in solid-state characterization.
This guide objectively compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and Solution NMR for defining the structural integrity of BBEP. We provide experimental protocols for crystallization and analyze the competing supramolecular synthons (Halogen Bonding vs.
- Stacking) that dictate its stability.
Part 1: The Structural Challenge (Aryl vs. Alkyl Halides)
The primary challenge in characterizing BBEP lies in distinguishing the reactivity and spatial arrangement of its two bromine atoms.
Site A (Aryl-Br): Located at the C3 position; a strong
-hole donor capable of forming directional Halogen Bonds (XB) with the pyridine nitrogen of adjacent molecules.
Site B (Alkyl-Br): Located on the ethyl side chain; more flexible and prone to disorder, often driving non-classical Hydrogen bonding (C-H...Br).
Understanding the competition between these sites is essential for predicting the shelf-life stability and reactivity of the bulk material.
Part 2: Comparative Analysis of Structural Determination Methods
The following table compares the "performance" of three standard analytical techniques in the context of BBEP characterization.
Feature
Method A: SC-XRD (Gold Standard)
Method B: PXRD (Bulk Screening)
Method C: Solution NMR (H/C)
Primary Output
3D atomic coordinates, absolute configuration, packing motifs.
High: Visualizes N...Br halogen bonds and -stacking.
Medium: Infers packing changes via peak shifts ().
Low: Cannot detect intermolecular packing forces.
Sample Req.
High-quality single crystal (0.1–0.3 mm).
Polycrystalline powder (~10 mg).
Dissolved sample (~5 mg).
Time to Result
24–48 Hours (Growth + Data Coll.)
30 Minutes
15 Minutes
Limitation
Requires defect-free crystal growth (the bottleneck).
Cannot solve de novo structure easily without reference.
Loses all solid-state conformational data.
Verdict: While NMR is standard for identity, SC-XRD is the only method capable of validating the supramolecular stability of BBEP, specifically the geometry of the C-Br...N interaction.
Part 3: Deep Dive – Single Crystal X-Ray Diffraction (SC-XRD)
Obtaining diffraction-quality crystals of BBEP is difficult due to the rotational freedom of the ethyl chain. The following "Antisolvent Vapor Diffusion" protocol has demonstrated the highest success rate compared to slow evaporation.
Protocol: Vapor Diffusion (Heptane/Ethyl Acetate)
Dissolution: Dissolve 20 mg of crude BBEP in 0.5 mL of Ethyl Acetate (Solvent A) in a small inner vial (GC vial). Ensure the solution is saturated but clear.
Antisolvent: Place the inner vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of Heptane (Solvent B).
Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.
Harvest: Colorless prismatic crystals typically form within 48–72 hours as Heptane diffuses into the Ethyl Acetate, slowly lowering solubility.
Causality: Heptane is chosen because it promotes the aggregation of the lipophilic pyridine rings while discouraging the inclusion of solvent molecules in the lattice, which often leads to disorder.
Based on structural analogs (3,5-dibromopyridine and related 3,5-disubstituted pyridines), the BBEP crystal lattice is stabilized by a hierarchy of interactions. The "Performance" of the crystal is measured by the strength and directionality of these bonds.
Data Interpretation: A C-Br...N distance < 3.20 Å (sum of van der Waals radii) confirms the presence of a structure-directing Halogen Bond. This interaction is the primary indicator of a stable, well-ordered solid form.
Part 4: Visualization of Structural Logic
The following diagram illustrates the decision matrix for analyzing BBEP and the hierarchical supramolecular assembly revealed by SC-XRD.
Figure 1: Analytical workflow and supramolecular hierarchy. Green path indicates the optimal route for structural elucidation.
Part 5: Troubleshooting & Optimization
Problem: Crystals are thin needles or exhibit twinning.
Cause: Crystallization occurred too rapidly (high supersaturation).
Solution: Switch from Vapor Diffusion to Slow Cooling . Dissolve BBEP in hot Ethanol (60°C) and allow the heating block to cool to RT over 12 hours. This promotes the growth of the thermodynamically stable block-like habit over the kinetic needle habit.
Problem: Disorder in the ethyl chain (High Thermal Ellipsoids).
Cause: The alkyl chain has free rotation at room temperature.
Solution: Collect SC-XRD data at 100 K (Cryogenic cooling). This "freezes" the ethyl chain conformer, allowing for precise resolution of the C-C bond lengths and angles.
References
Metrangolo, P., & Resnati, G. (2008).[1] Halogen Bonding: A Functional Tool in Crystal Engineering. IUCrJ. Link (Context: Principles of Halogen Bonding in Pyridines).
Landee, C. P., et al. (2025).[2][3] CuBr2 complexes with 3,5-disubstituted pyridine ligands. Acta Crystallographica Section C. Link (Context: Structural analogs and packing motifs of 3,5-halopyridines).
Deshmukh, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.[4] Heterocyclic Letters. Link (Context: Synthesis and purification of brominated pyridine intermediates).
Google Patents. (2023). Bromination of pyridine derivatives (US11613549B2). Google Patents. Link (Context: Recrystallization solvents for bromopyridines).
PubChem. (2025). 3-Bromo-5-(2-bromoethyl)pyridine Compound Summary. National Library of Medicine. Link (Context: Physicochemical properties).
Part 1: Executive Summary & Core Directive Treat 3-Bromo-5-(2-bromoethyl)pyridine as a High-Hazard Alkylating Agent. Unlike standard halogenated solvents, this compound possesses a "warhead" moiety: the 2-bromoethyl grou...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Directive
Treat 3-Bromo-5-(2-bromoethyl)pyridine as a High-Hazard Alkylating Agent.
Unlike standard halogenated solvents, this compound possesses a "warhead" moiety: the 2-bromoethyl group .[1] This primary alkyl bromide is a potent electrophile capable of alkylating DNA and proteins (similar to nitrogen mustards). Standard disposal protocols for "organic waste" are insufficient if they do not account for the reactivity of this group prior to incineration.
Immediate Action Plan:
Segregate: Do not mix with non-halogenated waste or strong oxidizers.
Classify: Label as RCRA Hazardous Waste (Halogenated, Toxic).
Disposal Path: High-Temperature Incineration (with HBr scrubbing) via a licensed waste contractor.
Deactivation: Glassware and spills must be chemically quenched (thiosulfate method) before general cleaning to prevent exposure to housekeeping staff.
Part 2: Hazard Identification & Chemical Profile[2][3]
To dispose of this chemical safely, you must understand why it is hazardous.[1] The molecule contains two distinct bromine environments with vastly different reactivities.
Feature
Structure
Reactivity & Risk
Aryl Bromide
Br at Pyridine C3
Low Reactivity. Stable under ambient conditions. Requires metal catalysis (Pd/Cu) to react. Primary risk: Environmental persistence/toxicity.
Alkyl Bromide
Br at Ethyl C2
High Reactivity. A primary alkyl halide. Susceptible to attack by biological nucleophiles (DNA bases). Primary risk: Mutagenicity/Carcinogenicity.
Pyridine Core
Nitrogen Heterocycle
Toxic/Irritant. Hepatotoxic potential. Releases Nitrogen Oxides () upon combustion.
Regulatory Classification (RCRA)
While not explicitly U-listed (unlike Pyridine, U196), this compound typically exhibits characteristics requiring strict regulation:
D038 (Pyridine): If the pyridine core leaches at >5.0 mg/L (TCLP).
Halogenated Organic: Must be segregated from non-halogenated solvents to prevent the formation of dioxins/furans during improper incineration.
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Stock or Concentrated Solutions
Objective: Secure containment for off-site incineration. Do not attempt to quench large quantities (>10g) on the bench due to exotherm risk.
Container Selection: Use a high-density polyethylene (HDPE) or amber glass container. Avoid metal cans (corrosion risk from potential HBr evolution).
Place the primary container into a secondary containment bin.
Log the waste into your satellite accumulation area immediately.
Scenario B: Deactivation of Trace Residues & Glassware (The "Quench")
Objective: Chemically destroy the reactive alkyl bromide "warhead" on contaminated glassware or small spills (<500 mg) before washing/disposal.
Mechanism: Sodium thiosulfate (
) acts as a soft nucleophile, displacing the bromide to form a non-volatile, water-soluble Bunte salt.[1]
Protocol:
Preparation: Prepare a 10% w/v Sodium Thiosulfate solution in 50:50 Water/Ethanol.
Application: Rinse contaminated glassware or wipe the spill area with this solution.
Contact Time: Allow to sit for 30 minutes . The solution may turn slightly cloudy or yellow; this is normal.
Final Clean: Rinse with water.[2][3][4][5] The rinsate should be collected as Aqueous Chemical Waste (do not pour down the drain unless explicitly permitted by local EHS for Bunte salts).
Scenario C: Emergency Spill Response
Directive: Do not use water immediately. Hydrolysis can generate Hydrobromic Acid (HBr) fumes.
Evacuate: Clear the immediate area.
PPE: Double nitrile gloves, lab coat, safety goggles.[1] If powder/dust is present, use an N95 or P100 respirator.[1]
Containment: Surround the spill with an inert absorbent (Vermiculite or Chemizorb®).
Collection: Scoop the absorbent into a wide-mouth hazardous waste jar.
Decontamination: Apply the Thiosulfate Quench (Scenario B) to the surface after bulk material is removed.
Part 4: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for handling this specific compound, prioritizing the deactivation of the alkylating moiety.
Figure 1: Operational decision tree for segregating bulk waste from trace residues requiring deactivation.
Part 5: References & Authority[6]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20204681, 3-(2-Bromoethyl)pyridine hydrobromide. Retrieved from [Link]
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for general alkyl halide deactivation principles via thiosulfate).
Personal protective equipment for handling 3-Bromo-5-(2-bromoethyl)pyridine
The following guide details the operational safety, personal protective equipment (PPE), and handling protocols for 3-Bromo-5-(2-bromoethyl)pyridine . Notice: This compound contains a primary alkyl bromide side chain (2-...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the operational safety, personal protective equipment (PPE), and handling protocols for 3-Bromo-5-(2-bromoethyl)pyridine .
Notice: This compound contains a primary alkyl bromide side chain (2-bromoethyl), classifying it as a High-Hazard Alkylating Agent .[1] It poses significant risks of mucosal damage, DNA alkylation, and potential mutagenicity.[2][3] Standard "organic solvent" safety protocols are insufficient.[3]
Part 1: Executive Safety Summary (Immediate Action)
Parameter
Critical Information
Hazard Class
Alkylating Agent / Corrosive / Lachrymator
Primary Risk
DNA Alkylation (Mutagenic potential) & Severe Skin/Eye Burns.[1][2]
Physical State
Typically a viscous oil or low-melting solid (Batch dependent).[1][3]
Emergency
Skin: Wash with 5% Sodium Thiosulfate (if available) or soap/water for 15 min.Eyes: Irrigate for 15 min immediately.Spill: Evacuate area.[2][3] Do not inhale vapors.[2][3]
Storage
2–8°C (Refrigerated), under Inert Gas (Argon/Nitrogen). Light sensitive.[2]
Part 2: Personal Protective Equipment (PPE) Matrix
Scientific Rationale: The 2-bromoethyl moiety is a small, lipophilic alkyl halide.[2][3] These molecules can permeate standard nitrile gloves rapidly (breakthrough time <10 mins). The following PPE system is designed to prevent permeation , not just splashes.
PPE Selection Logic
Figure 1: Decision tree for selecting appropriate PPE based on operational scale.
Detailed PPE Specifications
Component
Specification
Scientific Justification
Hand Protection
Silver Shield® (Laminate) or Viton®
Permeation Resistance: Small alkyl bromides diffuse through Nitrile/Latex.[1] Laminate offers >4hr breakthrough protection.[3]
Outer Glove
Disposable Nitrile (5 mil)
Provides dexterity and protects the inner laminate glove from mechanical tears.[2]
Eye Protection
Chemical Splash Goggles
Safety glasses are insufficient for alkylating oils which can cause permanent corneal opacity upon contact.[2]
Respiratory
Fume Hood (Face Velocity >100 fpm)
The compound is a likely lachrymator (tear gas effect).[2] Inhalation can cause pulmonary edema.[3]
Part 3: Operational Handling Protocol
Objective: To manipulate the compound without releasing vapors or contacting skin.[2][3]
Preparation & Weighing
The "Closed Transfer" Rule: Never open the stock container outside a fume hood.
Weighing Protocol:
Tare a vial containing solvent (e.g., DCM or THF) on the balance.[2][3]
Transfer the approximate amount of 3-Bromo-5-(2-bromoethyl)pyridine into the solvent vial using a glass pipette.
Cap the vial tightly.
Return to the balance to obtain the exact weight by difference.[2][3]
Why? This prevents the neat compound from contaminating the balance area.[2][3]
Reaction Setup
Inert Atmosphere: The alkyl bromide moiety is susceptible to hydrolysis (forming HBr and the alcohol) and light-induced degradation.[2]
Action: Purge reaction vessels with Argon or Nitrogen.
Glassware: Use amber glassware or wrap flasks in aluminum foil to prevent photolytic debromination.[2][3]
Quenching & Decontamination
Residual Reactivity: Unreacted alkyl bromide in the waste stream is a hazard.[2][3]
Quench Solution: A mixture of Ethanolamine (10%) in Methanol or Aqueous Sodium Thiosulfate .[2][3]
Mechanism:[2][3] Ethanolamine nucleophilically attacks the alkyl bromide, converting it to a non-volatile, water-soluble amine salt.[1][2]
Procedure: Rinse all contaminated glassware (pipettes, flasks) with the quench solution before removing them from the hood for cleaning.
Part 4: Emergency Response & Spill Management
Spill Cleanup Workflow
Figure 2: Step-by-step decision matrix for safe spill remediation.
First Aid Measures
Skin Contact: Immediate flush with water for 15 minutes.[2][3] If available, wash with a 5% Sodium Thiosulfate solution (neutralizes alkylating agents).[3]
Eye Contact: Irrigate immediately.[2][3] Do not pause to remove contact lenses initially (rinse then remove).[3] Transport to ER.
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[3]
Segregation: Do NOT mix with strong oxidizers or acids.[2][3]
Labeling: Clearly mark the waste container: "Contains Alkyl Bromide - Potential Mutagen."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3]
Occupational Safety and Health Administration (OSHA). (n.d.).[2][3] Toxic and Hazardous Substances: Pyridine.[2][3]
Sigma-Aldrich. (n.d.).[2][3] Safety Data Sheet: 3-(2-Bromoethyl)pyridine hydrobromide (Analog).